Product packaging for B I09(Cat. No.:)

B I09

Cat. No.: B606067
M. Wt: 303.31 g/mol
InChI Key: UYYMWNUDIOPESF-UHFFFAOYSA-N
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Description

B-I09 is a novel cell permeable IRE-1 RNase inhibitor, blocking IRE-1/XBP1 pathway.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO5 B606067 B I09

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(1,3-dioxan-2-yl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c18-12-3-2-10-9-4-5-17-8-11(9)15(19)22-14(10)13(12)16-20-6-1-7-21-16/h2-3,16-18H,1,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYMWNUDIOPESF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=C(C=CC3=C2OC(=O)C4=C3CCNC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SQ-109

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ-109 is a novel, orally bioavailable, small-molecule drug candidate under clinical investigation for the treatment of tuberculosis (TB), including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. Developed by Sequella, Inc., this ethylenediamine-based compound represents a promising advancement in the fight against a global health threat. Its unique multi-target mechanism of action distinguishes it from existing anti-TB drugs, offering potential for improved efficacy, reduced treatment duration, and a higher barrier to resistance development. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and experimental methodologies that define the action of SQ-109.

Core Mechanism of Action: Inhibition of MmpL3 and Cell Wall Disruption

The primary mechanism of action of SQ-109 is the inhibition of the Mycobacterium tuberculosis (Mtb) membrane transporter MmpL3 (Mycobacterial membrane protein Large 3).[1][2][3][4][5][6][7] MmpL3 is an essential protein responsible for the transport of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids.[4][5][6][8] Mycolic acids are long-chain fatty acids that are crucial components of the protective outer layer of the mycobacterial cell wall.

By binding to and inhibiting MmpL3, SQ-109 effectively blocks the translocation of TMM across the inner membrane, leading to a cascade of disruptive effects:

  • Accumulation of TMM: Inhibition of MmpL3 results in the intracellular accumulation of TMM.[4][5][6][8]

  • Inhibition of Mycolic Acid Incorporation: The lack of TMM transport prevents the incorporation of mycolic acids into the cell wall.[4][5][6][8]

  • Disruption of Cell Wall Integrity: The compromised cell wall structure leads to increased permeability and ultimately, bacterial cell death.[9]

This targeted disruption of cell wall biosynthesis is a key factor in the bactericidal activity of SQ-109 against both drug-sensitive and drug-resistant strains of Mtb.[1][9]

Signaling Pathway Diagram

SQ109_Mechanism cluster_cell Mycobacterium tuberculosis TMM Trehalose Monomycolate (TMM) MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Mycolic_Acid_Synthesis Mycolic Acid Synthesis MmpL3->Mycolic_Acid_Synthesis Cell_Wall Cell Wall Incorporation Mycolic_Acid_Synthesis->Cell_Wall Cell_Death Cell Death Cell_Wall->Cell_Death SQ109 SQ-109 SQ109->MmpL3 Inhibition

Caption: Primary mechanism of SQ-109 action via MmpL3 inhibition.

Secondary Mechanisms of Action

Beyond its primary target, research suggests that SQ-109 possesses multiple mechanisms of action, contributing to its potent antimicrobial activity and low rate of spontaneous resistance.[10] These secondary targets include:

  • Inhibition of Menaquinone Biosynthesis: SQ-109 has been shown to interfere with the biosynthesis of menaquinone, a vital component of the electron transport chain in Mtb.[2][10]

  • Disruption of Electron Transport and ATP Synthesis: By targeting the electron transport chain, SQ-109 inhibits respiration and reduces ATP synthesis, effectively starving the bacteria of energy.[2][10]

  • Proton Motive Force Disruption: The compound acts as an uncoupler, collapsing the pH gradient and membrane potential across the bacterial membrane.[10]

These multifaceted effects contribute to a potent and broad-spectrum antimicrobial profile, with activity observed against other pathogens in addition to Mtb.[10]

Multi-Target Pathway Diagram

SQ109_Multi_Target cluster_cell Mycobacterium tuberculosis MmpL3 MmpL3 Transporter Cell_Wall Cell Wall Integrity MmpL3->Cell_Wall Menaquinone Menaquinone Biosynthesis ETC Electron Transport Chain Menaquinone->ETC ATP ATP Synthesis ETC->ATP PMF Proton Motive Force ETC->PMF Cell_Death Cell Death Cell_Wall->Cell_Death ATP->Cell_Death PMF->Cell_Death SQ109 SQ-109 SQ109->MmpL3 SQ109->Menaquinone SQ109->ETC

Caption: Multi-target mechanism of SQ-109 in M. tuberculosis.

Quantitative Data Summary

The in vitro and in vivo activity of SQ-109 has been extensively characterized. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of SQ-109 against Mycobacterium tuberculosis
Strain/ConditionMIC (µg/mL)MIC (µM)Reference
H37Rv (micro-broth dilution)0.110.2[11]
H37Rv (BACTEC)0.350.63[11]
Clinical Isolates (Drug-sensitive & Drug-resistant)0.16 - 0.64-[11]
Intracellular Mtb (RAW 264.7 macrophages)-1.56[12]
225 Clinical Isolates (MIC90)0.25-[7]
225 Clinical Isolates (MIC95)0.5-[7]
225 Clinical Isolates (MIC99)1.0-[7]
Table 2: Synergistic Interactions of SQ-109 with Other Antitubercular Drugs
CombinationEffectObservationReference
SQ-109 + Isoniazid (INH)SynergisticStrong synergy at 0.5 MIC of each drug[11]
SQ-109 + Rifampicin (RIF)SynergisticStrong synergy with SQ-109 at 0.5 MIC and RIF at 0.1 MIC[11]
SQ-109 + Ethambutol (EMB)No Synergy/Additive Effect-[11]
SQ-109 + StreptomycinAdditive-[11]
SQ-109 + TMC207 (Bedaquiline)SynergisticDecreased TMC207 MIC by 4- to 8-fold
Table 3: In Vitro Activity of SQ-109 against Helicobacter pylori
Strain TypeMIC Range (µM)MBC Range (µM)Reference
Laboratory Strains8 - 2065 - 100[13]
Clinical Isolates5 - 3050 - 80[13]

Key Experimental Protocols

The elucidation of SQ-109's mechanism of action has relied on a variety of sophisticated experimental techniques.

Macromolecular Incorporation Assays

Objective: To determine the specific biosynthetic pathway inhibited by SQ-109.

Methodology:

  • Mycobacterium tuberculosis cultures are exposed to various concentrations of SQ-109.

  • Radiolabeled precursors for specific macromolecules are added to the cultures. These include:

    • [¹⁴C]-acetate for lipid synthesis.

    • [³H]-leucine for protein synthesis.

    • [³H]-uracil for RNA synthesis.

    • [³H]-thymidine for DNA synthesis.

  • After an incubation period, the incorporation of the radiolabeled precursors into their respective macromolecules is measured using scintillation counting.

  • A significant reduction in the incorporation of a specific precursor indicates that its corresponding biosynthetic pathway is inhibited by the drug. For SQ-109, a rapid inhibition of lipid precursor incorporation into the cell wall was observed.[4][5][6][8]

Experimental Workflow: Macromolecular Incorporation Assay

Macromolecular_Incorporation_Assay start Start: Mtb Culture expose Expose to SQ-109 start->expose add_precursors Add Radiolabeled Precursors ([14C]-acetate, [3H]-leucine, etc.) expose->add_precursors incubate Incubate add_precursors->incubate measure Measure Radiolabel Incorporation (Scintillation Counting) incubate->measure analyze Analyze Data (Identify Inhibited Pathway) measure->analyze end End analyze->end

Caption: Workflow for macromolecular incorporation assays.

Whole-Genome Sequencing of Resistant Mutants

Objective: To identify the genetic basis of resistance to SQ-109 and thereby infer its molecular target.

Methodology:

  • Mycobacterium tuberculosis is cultured in the presence of sub-lethal concentrations of SQ-109 or its analogs to select for resistant mutants.

  • Genomic DNA is extracted from the resistant colonies.

  • The entire genome of the resistant mutants is sequenced using next-generation sequencing technologies.

  • The genomes of the resistant mutants are compared to the genome of the wild-type (sensitive) strain to identify single nucleotide polymorphisms (SNPs) or other mutations.

  • Mutations consistently found in resistant strains, particularly in genes encoding essential proteins, point to the likely drug target. For SQ-109, mutations were identified in the mmpL3 gene.[4][5][6]

Experimental Workflow: Whole-Genome Sequencing of Resistant Mutants

WGS_Resistant_Mutants start Start: Mtb Culture select Select for Resistance (Culture with SQ-109) start->select isolate Isolate Resistant Colonies select->isolate extract Extract Genomic DNA isolate->extract sequence Whole-Genome Sequencing extract->sequence compare Compare to Wild-Type Genome sequence->compare identify Identify Mutations (e.g., in mmpL3) compare->identify end End: Target Identification identify->end

Caption: Workflow for identifying drug targets via resistant mutant sequencing.

Conclusion

SQ-109 represents a significant development in the search for new and effective treatments for tuberculosis. Its primary mechanism of action, the inhibition of the essential MmpL3 transporter, disrupts the integrity of the mycobacterial cell wall. Furthermore, its ability to engage multiple secondary targets likely contributes to its potent bactericidal activity and a high barrier to the development of resistance. The synergistic interactions of SQ-109 with existing first-line and novel anti-TB drugs underscore its potential as a cornerstone of future combination therapies. Continued research and clinical evaluation are crucial to fully realize the therapeutic promise of this innovative drug candidate.

References

B-I09: A Potent Inhibitor of the IRE1/XBP1 Pathway in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The endoplasmic reticulum (ER) stress response is a critical cellular signaling network activated by an imbalance between the protein folding capacity of the ER and the load of newly synthesized proteins. A key mediator of this response is the inositol-requiring enzyme 1 (IRE1), a transmembrane protein with both kinase and endoribonuclease (RNase) activity. Upon activation, IRE1 initiates the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA, leading to the production of the potent transcription factor XBP1s. The IRE1/XBP1 pathway plays a crucial role in promoting cell survival and adaptation under ER stress, a condition frequently exploited by cancer cells to thrive in the harsh tumor microenvironment. Consequently, this pathway has emerged as a promising target for cancer therapy. B-I09 is a novel, cell-permeable small molecule that selectively inhibits the RNase activity of IRE1, thereby blocking the production of XBP1s and disrupting this pro-survival signaling cascade. This technical guide provides a comprehensive overview of B-I09, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

The IRE1/XBP1 Signaling Pathway

Under conditions of ER stress, the chaperone protein BiP (Binding immunoglobulin protein) dissociates from the luminal domain of IRE1, leading to IRE1 dimerization and autophosphorylation. This conformational change activates the RNase domain of IRE1, which then excises a 26-nucleotide intron from the XBP1 mRNA. The resulting spliced XBP1 (XBP1s) mRNA is translated into the XBP1s protein, a transcription factor that upregulates the expression of genes involved in ER-associated degradation (ERAD), protein folding, and quality control, thereby enhancing the cell's ability to cope with ER stress. In many cancers, including B-cell malignancies, the IRE1/XBP1 pathway is constitutively active and essential for tumor cell survival and proliferation.[1][2]

IRE1_XBP1_Pathway cluster_ER ER Lumen cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus BiP BiP IRE1_inactive IRE1 (inactive) IRE1_inactive->BiP IRE1_active IRE1 (active) Dimerized & Phosphorylated IRE1_inactive->IRE1_active Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA Ribosome Ribosome XBP1s_mRNA->Ribosome XBP1s_protein XBP1s Protein Ribosome->XBP1s_protein UPRE UPR Target Genes (ERAD, Chaperones) XBP1s_protein->UPRE Transcription Factor ER_Stress ER Stress (Unfolded Proteins) ER_Stress->IRE1_inactive BiP dissociation IRE1_active->XBP1u_mRNA RNase activity (splicing) B_I09 B-I09 B_I09->IRE1_active Inhibition

Caption: The IRE1/XBP1 Signaling Pathway and the inhibitory action of B-I09.

Quantitative Data for B-I09

B-I09 has been characterized through a series of in vitro and in vivo studies to determine its potency and pharmacokinetic profile.

ParameterValueSpecies/Cell LineReference
In Vitro Activity
IRE1 RNase IC501.23 µM[3]
In-cell IC50 for XBP-1s suppression0.9 µMHuman MEC2 CLL cells[4]
In Vivo Pharmacokinetics
Dosing50 mg/kg (intraperitoneal)Male CD-1 mice[5]
Half-life (T1/2)~1.5 hoursMale CD-1 mice[5]
Peak Plasma Concentration (Cmax)~39 µMMale CD-1 mice[5]
Time to Peak Concentration (Tmax)15 minutesMale CD-1 mice[5]

Experimental Protocols

Assessment of XBP1 mRNA Splicing by RT-PCR

This protocol allows for the qualitative or semi-quantitative assessment of IRE1 RNase activity by measuring the splicing of XBP1 mRNA.

XBP1_Splicing_Assay start Treat cells with B-I09 and/or ER stress inducer rna_extraction Isolate total RNA start->rna_extraction rt_pcr Perform one-step RT-PCR using XBP1-specific primers rna_extraction->rt_pcr gel Resolve PCR products on a high-resolution agarose gel rt_pcr->gel visualize Visualize bands for unspliced (XBP1u) and spliced (XBP1s) forms gel->visualize

Caption: Workflow for XBP1 mRNA splicing analysis by RT-PCR.

Materials:

  • Cells of interest

  • B-I09 and/or ER stress inducer (e.g., tunicamycin, thapsigargin)

  • RNA isolation kit (e.g., QIAamp RNA Blood Mini Kit)

  • One-step RT-PCR kit (e.g., Qiagen OneStep RT-PCR Kit)

  • Primers for XBP1 (spanning the splice site)

    • Human XBP1 Forward: 5'-GGAGTTAAGACAGCGCTTGG-3'[6]

    • Human XBP1 Reverse: 5'-ACTGGGTCCAAGTTGTCCAG-3'[6]

  • Agarose and gel electrophoresis apparatus

  • DNA stain (e.g., GelRed)

Protocol:

  • Cell Treatment: Plate cells and treat with desired concentrations of B-I09 with or without an ER stress-inducing agent for the desired time.

  • RNA Isolation: Isolate total RNA from treated and untreated cells according to the manufacturer's protocol of the RNA isolation kit.

  • RT-PCR:

    • Set up the RT-PCR reaction using a one-step RT-PCR kit with 1 µg of total RNA and XBP1-specific primers.

    • Reverse transcription: 50°C for 30 minutes.[1]

    • PCR cycling:

      • Initial denaturation: 95°C for 15 minutes.[1]

      • 40 cycles of: 94°C for 1 minute, 60°C for 1 minute, and 72°C for 1 minute.[1]

  • Gel Electrophoresis:

    • Prepare a 2-3% agarose gel to resolve the small size difference between spliced and unspliced XBP1 PCR products.

    • Run the PCR products on the gel at a low voltage (e.g., 50V) for an extended period (e.g., 4 hours) to achieve good separation.[1]

  • Visualization: Stain the gel with a DNA stain and visualize the bands under UV light. The unspliced XBP1 will appear as a larger band, while the spliced form will be a smaller band (26 bp smaller).

Detection of XBP1s Protein by Immunoblotting

This protocol is used to quantify the levels of the active XBP1s protein.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against XBP1s (e.g., Cell Signaling Technology #12782)[7]

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[8]

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against XBP1s overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add the chemiluminescent substrate, and detect the signal using an imaging system. A loading control like β-actin or GAPDH should be probed on the same membrane to ensure equal protein loading.

Cell Viability and Cytotoxicity Assessment using XTT Assay

The XTT assay is a colorimetric method to measure cell viability and proliferation, which can be used to assess the cytotoxic effects of B-I09.

XTT_Assay_Workflow seed Seed cells in a 96-well plate treat Treat cells with varying concentrations of B-I09 seed->treat incubate Incubate for a defined period (e.g., 48 hours) treat->incubate add_xtt Add XTT reagent to each well incubate->add_xtt incubate_xtt Incubate for 2-4 hours (color development) add_xtt->incubate_xtt read Measure absorbance at 450 nm incubate_xtt->read

Caption: Workflow for the XTT cell viability assay.

Materials:

  • Cells of interest

  • 96-well plates

  • B-I09

  • XTT assay kit

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of B-I09. Include untreated control wells.

  • Incubation: Incubate the plate for a specific period (e.g., 48 or 72 hours).

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well.

  • Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the XTT tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Efficacy

In a murine model of Chronic Lymphocytic Leukemia (CLL), administration of B-I09 at 50 mg/kg intraperitoneally for 5 consecutive days per week for 3 weeks resulted in a significant suppression of leukemic progression.[5] This was associated with increased apoptosis of CLL cells in the spleens of treated mice.[5] Importantly, no significant systemic toxicity was observed, as evidenced by stable body weight and no histological abnormalities in vital organs.[5]

Synergistic Effects

B-I09 has been shown to synergize with the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, in inducing apoptosis in B-cell leukemia, lymphoma, and multiple myeloma cell lines.[5] This suggests that a combination therapy approach, targeting both the IRE1/XBP1 pathway and other critical survival pathways like BCR signaling, could be a promising therapeutic strategy.

Conclusion

B-I09 is a valuable research tool and a promising therapeutic candidate for cancers that are dependent on the IRE1/XBP1 signaling pathway for their survival. Its ability to potently and selectively inhibit the RNase activity of IRE1 leads to the suppression of the pro-survival transcription factor XBP1s, ultimately resulting in cancer cell apoptosis. The favorable in vivo safety profile and the potential for synergistic combinations with other targeted therapies further highlight the clinical potential of B-I09. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to further investigate and harness the therapeutic potential of targeting the IRE1/XBP1 pathway with inhibitors like B-I09.

References

The Role of B-I09 in Endoplasmic Reticulum Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. Perturbations in the ER environment can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). One of the key sensors in the UPR is the inositol-requiring enzyme 1α (IRE1α), a transmembrane protein with both kinase and endoribonuclease (RNase) activity. Upon activation, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor, XBP1s. XBP1s, in turn, upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis. However, in several diseases, including various cancers like multiple myeloma and chronic lymphocytic leukemia, the IRE1α-XBP1 pathway is hijacked to promote cell survival and proliferation.[1][2] B-I09 is a potent and specific small molecule inhibitor of the RNase activity of IRE1α. By blocking the splicing of XBP1 mRNA, B-I09 effectively attenuates this pro-survival signaling pathway, making it a promising therapeutic agent for diseases dependent on a hyperactive UPR. This technical guide provides an in-depth overview of the mechanism of action of B-I09, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Endoplasmic Reticulum Stress and the Unfolded Protein Response

The ER is a vital cellular organelle tasked with the synthesis, folding, and post-translational modification of a significant portion of the proteome. A variety of physiological and pathological conditions, such as nutrient deprivation, hypoxia, viral infections, and genetic mutations, can disrupt the delicate balance of protein folding within the ER, leading to the accumulation of unfolded or misfolded proteins—a state referred to as ER stress. To mitigate ER stress and restore proteostasis, eukaryotic cells have evolved a complex signaling network known as the Unfolded Protein Response (UPR).

The UPR is orchestrated by three ER-resident transmembrane proteins:

  • Inositol-requiring enzyme 1 (IRE1α and IRE1β): The most conserved branch of the UPR, possessing both serine/threonine kinase and endoribonuclease (RNase) activity.

  • PKR-like ER kinase (PERK): A kinase that phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a global attenuation of protein synthesis.

  • Activating transcription factor 6 (ATF6): A transcription factor that, upon ER stress, translocates to the Golgi apparatus for cleavage, releasing a cytosolic fragment that moves to the nucleus to activate the transcription of UPR target genes.

Initially, the UPR aims to restore ER homeostasis by increasing the protein folding capacity, enhancing ER-associated degradation (ERAD) of misfolded proteins, and reducing the protein load entering the ER. However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.

The IRE1α-XBP1 Signaling Pathway

Under basal conditions, the luminal domain of IRE1α is bound by the ER chaperone BiP (also known as GRP78), keeping it in an inactive monomeric state. Upon the accumulation of unfolded proteins, BiP dissociates from IRE1α to assist in protein folding, leading to the dimerization and autophosphorylation of IRE1α. This conformational change activates its RNase domain, which excises a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1).

This unconventional splicing event results in a frameshift, leading to the translation of the spliced XBP1 (XBP1s) protein, a potent basic leucine zipper (bZIP) transcription factor. XBP1s translocates to the nucleus and binds to the ER stress response element (ERSE) and the UPR element (UPRE) in the promoters of target genes. These genes encode proteins involved in:

  • Protein folding and modification: Chaperones (e.g., BiP, GRP94) and foldases (e.g., PDI).

  • ER-associated degradation (ERAD): Components of the machinery that retro-translocates misfolded proteins from the ER to the cytosol for proteasomal degradation.

  • Protein secretion and transport: Factors involved in the expansion of the ER and the secretory pathway.

In several cancers, particularly those with a high secretory load such as multiple myeloma and chronic lymphocytic leukemia (CLL), the IRE1α-XBP1 pathway is constitutively active and plays a crucial role in promoting tumor cell survival, proliferation, and resistance to therapy.[1][2] This dependency makes the IRE1α-XBP1 axis an attractive target for therapeutic intervention.

B-I09: A Specific Inhibitor of IRE1α RNase Activity

B-I09 is a cell-permeable small molecule that acts as a potent and selective inhibitor of the RNase activity of IRE1α.[3][4] It functions by targeting the RNase active site, thereby preventing the splicing of XBP1 mRNA. This leads to a reduction in the levels of the pro-survival transcription factor XBP1s. B-I09 has been shown to mimic XBP1 deficiency in cancer cells, leading to compromised B-cell receptor (BCR) signaling and induction of apoptosis.[1] It has demonstrated efficacy in preclinical models of various B-cell malignancies.[2][5]

Mechanism of Action of B-I09

The mechanism of action of B-I09 is centered on its ability to specifically inhibit the endoribonuclease function of activated IRE1α.

Mechanism of Action of B-I09 cluster_ER Endoplasmic Reticulum cluster_cytosol Cytosol cluster_nucleus Nucleus IRE1a_inactive Inactive IRE1α (Monomer) BiP BiP IRE1a_inactive->BiP IRE1a_active Active IRE1α (Dimer/Oligomer) IRE1a_inactive->IRE1a_active Dimerization & Autophosphorylation unfolded_proteins Unfolded Proteins unfolded_proteins->IRE1a_inactive ER Stress XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA RNase activity XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA Splicing XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation BI09 B-I09 BI09->IRE1a_active Inhibition UPR_genes UPR Target Genes (Chaperones, ERAD components) XBP1s_protein->UPR_genes Transcriptional Activation cell_survival Cell Survival & Proliferation UPR_genes->cell_survival Promotion

Caption: B-I09 inhibits the IRE1α-mediated splicing of XBP1 mRNA.

Quantitative Data

The efficacy of B-I09 has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of B-I09
ParameterValueCell Line/SystemReference
IC50 (IRE1α RNase activity) 1.23 µMIn vitro assay[3][4]
Inhibition of XBP1s expression Dose-dependent5TGM1 (murine myeloma), RPMI-8226 (human myeloma)[2]
Induction of Apoptosis Synergistic with ibrutinibB-cell leukemia, lymphoma, and multiple myeloma cell lines[5]
Table 2: In Vivo Pharmacokinetics and Efficacy of B-I09
ParameterValueAnimal ModelReference
Dosage 50 mg/kgMice[3]
Administration Route Intraperitoneal injectionMice[3]
Plasma Half-life ~1.5 hoursMice[3]
Peak Plasma Concentration ~39 µM (at 15 minutes)Mice[3]
Efficacy Suppressed leukemic progressionCLL tumor-bearing mice[3][5]
Toxicity No systemic toxicity observedMice[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the activity of B-I09.

XBP1 Splicing Assay by RT-PCR

This protocol is used to qualitatively and semi-quantitatively assess the inhibition of IRE1α-mediated XBP1 mRNA splicing by B-I09.

Materials:

  • Cells of interest (e.g., RPMI-8226, CLL patient samples)

  • B-I09 (and vehicle control, e.g., DMSO)

  • ER stress inducer (e.g., tunicamycin or thapsigargin) (optional, for inducing XBP1 splicing)

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcriptase and cDNA synthesis kit (e.g., M-MLV Reverse Transcriptase, Invitrogen)

  • Taq DNA polymerase (e.g., HotStarTaq, QIAGEN)

  • PCR primers for human XBP1:

    • Forward: 5′-AAACAGAGTAGCAGCTCAGACTGC-3′[6]

    • Reverse: 5′-TCCTTCTGGGTAGACCTCTGGGAG-3′[6]

  • PCR primers for murine Xbp1:

    • Forward: 5′-ACACGCTTGGGAATGGACAC-3′[7]

    • Reverse: 5′-CCATGGGAAGATGTTCTGGG-3′[7]

  • Agarose

  • DNA loading dye

  • DNA ladder

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density.

    • Treat cells with varying concentrations of B-I09 or vehicle control for a predetermined time.

    • If desired, co-treat with an ER stress inducer to stimulate XBP1 splicing.

  • RNA Extraction:

    • Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Quantify RNA concentration and assess purity (e.g., using a NanoDrop spectrophotometer).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • PCR Amplification:

    • Set up PCR reactions with the synthesized cDNA as a template and the XBP1-specific primers.

    • A typical PCR program consists of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Gel Electrophoresis:

    • Resolve the PCR products on a 2.5-3% agarose gel.[7]

    • The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as distinct bands due to the 26-nucleotide difference in size.

  • Analysis:

    • Visualize the DNA bands under UV light and quantify the band intensities using image analysis software (e.g., ImageJ).

    • The ratio of XBP1s to XBP1u can be calculated to determine the extent of splicing inhibition by B-I09.

Western Blot Analysis of ER Stress Markers

This protocol is used to assess the protein levels of key ER stress markers, such as phosphorylated IRE1α (p-IRE1α) and XBP1s, following treatment with B-I09.

Materials:

  • Treated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IRE1α, anti-XBP1s, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to determine the cytotoxic effects of B-I09 on cancer cells.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • B-I09

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a serial dilution of B-I09 for 24, 48, or 72 hours. Include vehicle-treated and untreated controls.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the B-I09 concentration to determine the IC50 value.

Visualizations

Experimental Workflow for Evaluating B-I09 Activity

Experimental Workflow for B-I09 Evaluation cluster_assays In Vitro Assays cluster_invivo In Vivo Studies (Optional) start Start cell_culture Cell Culture (e.g., MM, CLL cells) start->cell_culture treatment Treatment with B-I09 (Dose-response and time-course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay xbp1_splicing_assay XBP1 Splicing Assay (RT-PCR) treatment->xbp1_splicing_assay western_blot Western Blot (p-IRE1α, XBP1s) treatment->western_blot data_analysis Data Analysis (IC50, % inhibition) viability_assay->data_analysis xbp1_splicing_assay->data_analysis western_blot->data_analysis animal_model Xenograft Mouse Model data_analysis->animal_model end End data_analysis->end invivo_treatment B-I09 Administration animal_model->invivo_treatment tumor_measurement Tumor Growth Monitoring invivo_treatment->tumor_measurement tumor_measurement->end

Caption: A typical workflow for assessing the efficacy of B-I09.

Conclusion

B-I09 is a valuable chemical probe and a promising therapeutic candidate for the treatment of diseases characterized by a hyperactive IRE1α-XBP1 signaling pathway. Its specific mechanism of action, which involves the inhibition of IRE1α's RNase activity and the subsequent reduction of XBP1 splicing, provides a targeted approach to disrupt the pro-survival UPR in cancer cells. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of B-I09 in ER stress and to explore its therapeutic potential. Further investigation into the in vivo efficacy, safety profile, and potential combination therapies will be crucial in advancing B-I09 towards clinical applications.

References

An In-depth Technical Guide to B I09 (CAS Number: 1607803-67-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

B I09 is a potent and cell-permeable inhibitor of Inositol-requiring enzyme 1 (IRE1), a key sensor and effector of the unfolded protein response (UPR). By specifically targeting the endoribonuclease (RNase) activity of IRE1, this compound effectively blocks the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the activation of the IRE1/XBP1 signaling pathway. This pathway is implicated in the survival and proliferation of various cancer cells, particularly those of B-cell origin. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed protocols for its use in in vitro and in vivo research. The information presented is intended to support further investigation into the therapeutic potential of targeting the IRE1/XBP1 axis in oncology and other relevant disease areas.

Chemical and Physical Properties

This compound is a synthetic small molecule with the chemical name 7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one.[2] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 1607803-67-7[1][3]
Molecular Formula C₁₆H₁₇NO₅[1][3]
Molecular Weight 303.31 g/mol [1][3]
Appearance Light yellow to brown solid[3]
Purity ≥98%[1][3]
Solubility Soluble in DMSO (up to 50 mM)[1][3]
Storage Store at -20°C. Solutions should be freshly prepared.[1][3]

Mechanism of Action: Inhibition of the IRE1/XBP1 Pathway

The primary mechanism of action of this compound is the inhibition of the RNase domain of IRE1.[1][3] Under conditions of endoplasmic reticulum (ER) stress, IRE1 dimerizes and autophosphorylates, activating its RNase activity. This activated IRE1 then excises a 26-nucleotide intron from the mRNA of XBP1. This unconventional splicing event leads to a frameshift, resulting in the translation of the active transcription factor, spliced XBP1 (XBP1s). XBP1s translocates to the nucleus and activates the transcription of genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby promoting cell survival.

This compound, by inhibiting the RNase activity of IRE1, prevents the splicing of XBP1 mRNA.[4] This leads to a reduction in the levels of XBP1s and the subsequent downregulation of its target genes. In cancer cells, particularly those dependent on a robust UPR to manage high levels of protein synthesis and secretion, the inhibition of the IRE1/XBP1 pathway by this compound can lead to an accumulation of unfolded proteins, ER stress, and ultimately, apoptosis.[5]

IRE1_XBP1_Pathway ER_Stress ER Stress IRE1_inactive IRE1 (inactive) ER_Stress->IRE1_inactive IRE1_active IRE1 (active) Dimerized & Phosphorylated IRE1_inactive->IRE1_active Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1_active->XBP1u_mRNA RNase activity XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA Splicing XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation Nucleus Nucleus XBP1s_protein->Nucleus UPR_Genes UPR Target Genes (e.g., Chaperones, ERAD components) Nucleus->UPR_Genes Transcription Cell_Survival Cell Survival UPR_Genes->Cell_Survival BI09 This compound BI09->IRE1_active Inhibition

Figure 1: this compound inhibits the IRE1/XBP1 signaling pathway.

In Vitro and In Vivo Activity

This compound has demonstrated significant anti-leukemic activity in both in vitro and in vivo models of chronic lymphocytic leukemia (CLL).[4]

In Vitro Data
ParameterValueCell Line(s)Reference
IC₅₀ (IRE1 RNase activity) 1.23 µM-[1][3]
Effective Concentration (in vitro) 10-20 µMMEC1, MEC2, WaC3[4]
In Vivo Data
ParameterValueAnimal ModelReference
Dosing Regimen 50 mg/kg, intraperitoneal injectionEµ-TCL1 transgenic mice[4]
Half-life (t₁/₂) ~1.5 hoursMouse plasma[4]
Peak Plasma Concentration (Cₘₐₓ) ~39 µM (at 15 minutes)Mouse plasma[4]

Experimental Protocols

The following are detailed protocols for key experiments commonly performed with this compound, based on methodologies reported in the literature.

Cell Viability Assay (XTT)

This protocol is used to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell lines (e.g., MEC1, MEC2, WaC3)

  • Complete culture medium

  • 96-well plates

  • XTT labeling reagent (e.g., Roche)

  • Electron-coupling reagent (e.g., Roche)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells. For the control wells, add 100 µL of medium with the corresponding concentration of DMSO.

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • Prepare the XTT labeling mixture according to the manufacturer's instructions (typically a 50:1 ratio of XTT labeling reagent to electron-coupling reagent).

  • Add 50 µL of the XTT labeling mixture to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Measure the absorbance of the samples at 450 nm with a reference wavelength of 650 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

XTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with this compound (and DMSO control) Incubate_24h->Treat_Cells Incubate_Treatment Incubate for desired duration (e.g., 48h, 72h) Treat_Cells->Incubate_Treatment Add_XTT Add XTT labeling mixture Incubate_Treatment->Add_XTT Incubate_4h Incubate for 4h Add_XTT->Incubate_4h Read_Absorbance Read absorbance at 450 nm Incubate_4h->Read_Absorbance Analyze_Data Analyze data and calculate cell viability Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for a typical XTT cell viability assay.
Immunoblotting for XBP1s, p-BTK, and p-AKT

This protocol is used to assess the effect of this compound on the expression of key proteins in the IRE1 and related signaling pathways.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-XBP1s, anti-phospho-BTK, anti-phospho-AKT, and corresponding total protein antibodies, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

RT-PCR for XBP1 Splicing

This protocol is used to directly measure the effect of this compound on the splicing of XBP1 mRNA.

Materials:

  • This compound

  • RNA extraction kit

  • Reverse transcription kit

  • PCR primers specific for unspliced (XBP1u) and spliced (XBP1s) XBP1, and a housekeeping gene (e.g., β-actin).

    • Human XBP1 forward primer: 5'-CCTTGTAGTTGAGAACCAGG-3'

    • Human XBP1 reverse primer: 5'-GGGGCTTGGTATATATGTGG-3'

  • Taq DNA polymerase

  • Agarose gel

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Treat cells with this compound for the desired time.

  • Extract total RNA from the cells.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform PCR using the specific primers for XBP1 and the housekeeping gene.

  • Analyze the PCR products by agarose gel electrophoresis. The unspliced XBP1 will yield a larger PCR product than the spliced form due to the presence of the 26-nucleotide intron.

  • Quantify the band intensities to determine the ratio of spliced to unspliced XBP1.

In Vivo Administration

This protocol provides a general guideline for the in vivo administration of this compound in a mouse model of CLL.

Materials:

  • This compound

  • Vehicle (e.g., a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)

  • Eµ-TCL1 transgenic mice

Procedure:

  • Prepare the this compound formulation in the vehicle at the desired concentration.

  • Administer this compound to the mice via intraperitoneal (i.p.) injection at a dose of 50 mg/kg.

  • The treatment can be administered daily for a specified period, for example, for 5 consecutive days followed by a 2-day break.

  • Monitor the mice for tumor progression and any signs of toxicity.

Conclusion

This compound is a valuable research tool for investigating the role of the IRE1/XBP1 pathway in various diseases, particularly cancer. Its specific mechanism of action and demonstrated in vitro and in vivo efficacy make it a promising candidate for further preclinical and potentially clinical development. The detailed protocols provided in this guide are intended to facilitate the use of this compound in a research setting and contribute to a deeper understanding of its therapeutic potential. Researchers should always adhere to best laboratory practices and institutional guidelines when working with this and any other chemical compound.

References

A Technical Guide to the RNase Inhibitor Activity of B I09

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of B I09, a potent and specific inhibitor of the ribonuclease (RNase) activity of Inositol-requiring enzyme 1 (IRE-1). This compound represents a significant tool for studying the endoplasmic reticulum (ER) stress response and holds therapeutic potential, particularly in the context of B-cell malignancies where the IRE-1/XBP-1 pathway is a critical driver of cell survival and proliferation.

Core Mechanism of Action

This compound is a tricyclic chromenone-based small molecule that specifically targets the RNase domain of IRE-1.[1] IRE-1 is a key sensor protein in the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the ER. Under ER stress, IRE-1 dimerizes and autophosphorylates, activating its cytoplasmic RNase domain.[1] This activated RNase domain excises a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP-1).

The resulting spliced mRNA, XBP-1s, is translated into a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation to restore ER homeostasis. In several cancers, including Chronic Lymphocytic Leukemia (CLL) and Multiple Myeloma (MM), the IRE-1/XBP-1 pathway is hijacked to support malignant cell growth and survival.[1][2]

This compound functions by directly inhibiting the RNase activity of IRE-1, thereby preventing the splicing of XBP-1 mRNA.[2][3] This leads to a reduction in XBP-1s protein levels, mimicking a state of XBP-1 deficiency. Consequently, this compound compromises the survival mechanisms of cancer cells dependent on this pathway, leading to apoptosis and suppression of leukemic progression.[3][4]

Quantitative Inhibitor Activity and Pharmacokinetics

The inhibitory potency and in vivo behavior of this compound have been characterized through various assays. The data below summarizes its key quantitative parameters.

Table 1: Inhibitory Activity of this compound

Parameter Value Cell/Assay Type Reference
In Vitro IC50 1230 nM Recombinant human IRE-1 RNase [3]

| In-Cell IC50 | 0.9 µM | Human MEC2 CLL Cells |[1] |

Table 2: Pharmacokinetic Properties of this compound in Mice

Parameter Value Dosing Reference
Administration Route Intraperitoneal Injection 50 mg/kg [3][4]
Peak Plasma Conc. ~39 µM 50 mg/kg [3][4]
Time to Peak Conc. 15 minutes 50 mg/kg [3][4]

| Half-life (t½) | ~1.5 hours | 50 mg/kg |[3][4] |

Signaling Pathway Inhibition

This compound's primary effect is the disruption of the IRE-1 signaling cascade. This has direct consequences on the UPR and downstream pathways critical for B-cell function, such as B-Cell Receptor (BCR) signaling.

IRE1_Pathway_Inhibition IRE-1/XBP-1 Pathway Inhibition by this compound cluster_ER ER Lumen cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus UP Unfolded Proteins IRE1 IRE-1 (Inactive) UP->IRE1 ER Stress IRE1_Active IRE-1 (Active Dimer) RNase Domain ON IRE1->IRE1_Active Dimerization & Autophosphorylation XBP1u XBP-1u mRNA IRE1_Active->XBP1u Splicing XBP1s_mRNA XBP-1s mRNA XBP1u->XBP1s_mRNA XBP1s_Protein XBP-1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_Protein Translation TargetGenes UPR Target Genes (Survival, Proliferation) XBP1s_Protein->TargetGenes Transcription Activation BI09 This compound BI09->IRE1_Active Inhibition BCR_Signaling_Impact Impact of this compound on B-Cell Receptor (BCR) Signaling cluster_BCR BCR Complex cluster_Downstream Downstream Signaling cluster_IRE1 IRE-1/XBP-1 Axis Antigen Antigen BCR B-Cell Receptor Antigen->BCR SYK_BTK SYK / BTK Activation BCR->SYK_BTK PI3K_AKT PI3K / AKT Pathway SYK_BTK->PI3K_AKT NFkB NF-κB Activation PI3K_AKT->NFkB Survival Cell Survival & Proliferation NFkB->Survival XBP1s XBP-1s XBP1s->SYK_BTK Supports Signaling Capability BI09 This compound BI09->XBP1s In_Vitro_Workflow In Vitro Evaluation Workflow for this compound start This compound Compound fret_assay FRET-based IRE-1 RNase Assay start->fret_assay cell_culture Culture Cancer Cell Lines (e.g., CLL, MM) start->cell_culture ic50 Determine In Vitro IC50 fret_assay->ic50 cell_treatment Treat Cells with this compound (Dose-Response) cell_culture->cell_treatment immunoblot Immunoblot for XBP-1s cell_treatment->immunoblot viability Cell Viability Assay cell_treatment->viability confirm_target Confirm In-Cell Target Engagement immunoblot->confirm_target confirm_effect Confirm Cytotoxic Effect viability->confirm_effect In_Vivo_Workflow In Vivo Study Workflow for this compound cluster_PK Pharmacokinetics (PK) cluster_Efficacy Efficacy & Toxicity pk_dose Administer Single Dose (50 mg/kg) pk_sample Collect Blood Samples at Time Points pk_dose->pk_sample pk_analyze Quantify this compound in Plasma pk_sample->pk_analyze pk_result Calculate Half-life, Cmax pk_analyze->pk_result eff_model Establish Tumor Model (e.g., CLL mice) eff_treat Treat with this compound vs. Vehicle (Chronic Dosing) eff_model->eff_treat eff_monitor Monitor Tumor Progression & Animal Weight eff_treat->eff_monitor eff_analyze Analyze Apoptosis & Organ Histology eff_monitor->eff_analyze eff_result Determine Anti-Leukemic Effect & Safety eff_analyze->eff_result

References

understanding the function of B I09 in cellular pathways

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the function of a compound referred to as "BI09" in cellular pathways cannot be provided at this time. Extensive searches for a molecule with this designation have not yielded any specific information, suggesting that "BI09" may be a typographical error or an internal, non-public codename.

The scientific literature and public databases do not contain information on a compound or protein with the specific name "BI09." Therefore, it is not possible to delineate its mechanism of action, the cellular pathways it modulates, or any associated experimental data and protocols.

To receive a detailed technical guide that meets the specified requirements, including data tables, experimental methodologies, and Graphviz diagrams, a corrected and specific name of the molecule of interest is required. For instance, information is available for compounds with similar-sounding names, such as the phosphodiesterase 9A (PDE9A) inhibitor BI 409306, but any analysis of this or other molecules would be speculative without confirmation.

Researchers, scientists, and drug development professionals are encouraged to verify the exact nomenclature of the compound to enable a thorough and accurate investigation into its cellular functions. Without a valid target molecule, the creation of the requested in-depth technical guide or whitepaper is not feasible.

An In-Depth Technical Guide to B-I09 and the Unfolded Protein Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unfolded protein response (UPR) is a critical cellular signaling network activated by endoplasmic reticulum (ER) stress, a condition arising from the accumulation of misfolded or unfolded proteins. The UPR's role in various pathologies, particularly cancer, has made it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the UPR and a detailed examination of B-I09, a selective inhibitor of the inositol-requiring enzyme 1α (IRE1α) RNase activity, a key transducer of the UPR. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways to serve as a valuable resource for researchers in the field.

The Unfolded Protein Response (UPR)

The UPR is orchestrated by three primary ER-resident transmembrane proteins: IRE1α, PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). Under homeostatic conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78. Upon the accumulation of unfolded proteins, BiP preferentially binds to these misfolded proteins, leading to the release and subsequent activation of IRE1α, PERK, and ATF6, thereby initiating three distinct signaling cascades.[1][2]

The IRE1α Pathway

IRE1α is a dual-function enzyme possessing both serine/threonine kinase and endoribonuclease (RNase) activities. Upon activation, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. The canonical function of the IRE1α RNase is the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA. This splicing event removes a 26-nucleotide intron, resulting in a translational frameshift that produces the potent transcription factor XBP1s. XBP1s then translocates to the nucleus and upregulates the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD).

The PERK Pathway

Similar to IRE1α, PERK is a transmembrane kinase that dimerizes and autophosphorylates in response to ER stress. Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER. Paradoxically, the phosphorylation of eIF2α also facilitates the preferential translation of certain mRNAs, including that of activating transcription factor 4 (ATF4). ATF4 is a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, primarily through the induction of C/EBP homologous protein (CHOP).

The ATF6 Pathway

ATF6 is a type II transmembrane protein that, upon ER stress, translocates from the ER to the Golgi apparatus. In the Golgi, it is cleaved by site-1 and site-2 proteases, releasing its N-terminal cytosolic fragment (ATF6f). ATF6f is an active transcription factor that migrates to the nucleus to induce the expression of ER chaperones and components of the ERAD machinery.

B-I09: A Selective IRE1α RNase Inhibitor

B-I09 is a potent and selective small molecule inhibitor of the RNase activity of IRE1α.[3][4] By specifically targeting this enzymatic function, B-I09 effectively blocks the splicing of XBP1 mRNA, thereby attenuating the downstream signaling of the IRE1α pathway.[3][4] This targeted inhibition allows for the precise dissection of the IRE1α branch of the UPR and presents a promising therapeutic strategy for diseases dependent on this pathway, such as certain cancers.

Mechanism of Action

B-I09 acts as a direct inhibitor of the IRE1α endoribonuclease function. This prevents the conversion of unspliced XBP1 (XBP1u) mRNA to its spliced, active form (XBP1s). The consequent reduction in XBP1s protein levels leads to a downregulation of its target genes, which are crucial for the adaptive capacity of cells under ER stress. In cancer cells that are highly dependent on the UPR for survival and proliferation, such as multiple myeloma and chronic lymphocytic leukemia (CLL), the inhibition of the IRE1α/XBP1s axis by B-I09 can lead to apoptosis and a reduction in tumor growth.[5][6]

Quantitative Data for B-I09

The following tables summarize the available quantitative data for B-I09, providing a basis for comparison and experimental design.

Parameter Value Assay Conditions Reference
IC50 (IRE1α RNase) 1230 nM (1.23 µM)FRET-based in vitro assay with recombinant human IRE1α[3][4]
In-cell IC50 (XBP-1s expression) 0.9 µMHuman MEC2 CLL cells[5]
Pharmacokinetic Parameter Value Species Dosing Reference
Half-life (t1/2) ~1.5 hoursMouse50 mg/kg, intraperitoneal[3]
Peak Plasma Concentration (Cmax) ~39 µMMouse50 mg/kg, intraperitoneal[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of B-I09 and the unfolded protein response.

IRE1α RNase Activity Assay (FRET-based)

This assay measures the endoribonuclease activity of IRE1α using a fluorescence resonance energy transfer (FRET) substrate.

Materials:

  • Recombinant human IRE1α

  • B-I09 or other inhibitors

  • FRET-based RNA substrate (e.g., a synthetic RNA oligonucleotide corresponding to the XBP1 splice site, labeled with a fluorophore and a quencher)

  • RNase-free water, buffers, and plates

Procedure:

  • Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT).

  • In a 96-well plate, add recombinant IRE1α to the reaction buffer.

  • Add serial dilutions of B-I09 or a vehicle control to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the FRET-based RNA substrate to each well.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.

  • Calculate the rate of substrate cleavage and determine the IC50 of B-I09 by plotting the percent inhibition against the inhibitor concentration.

XBP1 mRNA Splicing Assay (RT-qPCR)

This method quantifies the relative levels of spliced and unspliced XBP1 mRNA.[2][7][8]

Materials:

  • Cancer cell lines of interest

  • ER stress inducer (e.g., tunicamycin or thapsigargin)

  • B-I09

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers specific for total XBP1, spliced XBP1, and a housekeeping gene

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of B-I09 or a vehicle control for a specified time.

  • Induce ER stress by adding tunicamycin or thapsigargin and incubate for an appropriate duration (e.g., 4-6 hours).

  • Harvest the cells and extract total RNA.

  • Perform reverse transcription to synthesize cDNA.

  • Set up qPCR reactions using primers for total XBP1, spliced XBP1, and a housekeeping gene.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative expression of spliced XBP1, normalized to total XBP1 and the housekeeping gene.[9]

Immunoblotting for UPR Proteins

This protocol allows for the detection of key proteins in the UPR pathways.[1][10][11]

Materials:

  • Cell lysates prepared from cells treated as described in section 4.2

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-IRE1α, anti-phospho-IRE1α, anti-XBP1s, anti-PERK, anti-phospho-PERK, anti-ATF4, anti-CHOP, anti-BiP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Quantify the protein concentration of the cell lysates.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Cell Viability Assay

This assay determines the effect of B-I09 on the viability of cancer cells.

Materials:

  • Cancer cell lines

  • B-I09

  • Cell viability reagent (e.g., MTT, XTT, or a reagent for measuring ATP content like CellTiter-Glo)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • After 24 hours, treat the cells with serial dilutions of B-I09.

  • Incubate for a specified period (e.g., 48-72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of viable cells relative to the vehicle-treated control and determine the EC50 value of B-I09.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of B-I09 in a mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG)

  • Cancer cell line (e.g., multiple myeloma or CLL)

  • B-I09 formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer B-I09 (e.g., 50 mg/kg, intraperitoneally, daily for 5 days a week) or the vehicle control to the respective groups.[3]

  • Measure tumor volume with calipers at regular intervals.

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting for UPR markers).

  • Analyze the data to determine the effect of B-I09 on tumor growth and animal survival.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core UPR signaling pathways and a typical experimental workflow for evaluating an IRE1α inhibitor like B-I09.

UPR_Signaling_Pathways cluster_ER ER Lumen cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins BiP BiP Unfolded Proteins->BiP binds IRE1a_inactive IRE1α BiP->IRE1a_inactive releases PERK_inactive PERK BiP->PERK_inactive releases ATF6_inactive ATF6 BiP->ATF6_inactive releases IRE1a_active IRE1α (active) IRE1a_inactive->IRE1a_active dimerizes & autophosphorylates PERK_active PERK (active) PERK_inactive->PERK_active dimerizes & autophosphorylates ATF6_transported ATF6 ATF6_inactive->ATF6_transported translocates XBP1u XBP1u mRNA IRE1a_active->XBP1u splices XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein translates XBP1s_nucleus XBP1s XBP1s_protein->XBP1s_nucleus translocates eIF2a eIF2α PERK_active->eIF2a phosphorylates eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4_mRNA ATF4 mRNA eIF2a_P->ATF4_mRNA preferential translation ATF4_protein ATF4 Protein ATF4_mRNA->ATF4_protein translates ATF4_nucleus ATF4 ATF4_protein->ATF4_nucleus translocates ATF6_cleaved ATF6 (cleaved) ATF6_nucleus ATF6 ATF6_cleaved->ATF6_nucleus translocates S1P_S2P S1P/S2P ATF6_transported->S1P_S2P cleaved by S1P_S2P->ATF6_cleaved UPR_genes UPR Target Genes (Chaperones, ERAD, Apoptosis) XBP1s_nucleus->UPR_genes activates CHOP_gene CHOP Gene ATF4_nucleus->CHOP_gene activates ATF6_nucleus->UPR_genes activates

Caption: The three branches of the Unfolded Protein Response.

B_I09_Mechanism_of_Action cluster_ER ER Lumen cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER Stress ER Stress IRE1a IRE1α ER Stress->IRE1a activates IRE1a_active IRE1α (active RNase) IRE1a->IRE1a_active XBP1u XBP1u mRNA IRE1a_active->XBP1u splices XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein translation UPR_genes UPR Target Genes XBP1s_protein->UPR_genes upregulates BI09 B-I09 BI09->IRE1a_active inhibits

Caption: Mechanism of action of B-I09 on the IRE1α pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A Biochemical Assay (IRE1α RNase Activity) B Cell-Based XBP1 Splicing Assay A->B Confirm cellular activity C Cell Viability/ Apoptosis Assays B->C Assess functional outcome D Western Blot for UPR Markers C->D Investigate mechanism E Pharmacokinetic Studies D->E Determine in vivo properties F Tumor Xenograft Efficacy Studies E->F Evaluate anti-tumor effect G Pharmacodynamic/ Biomarker Analysis F->G Confirm target engagement in vivo

Caption: Experimental workflow for evaluating an IRE1α inhibitor.

Conclusion

B-I09 represents a valuable chemical probe for studying the IRE1α branch of the unfolded protein response and holds potential as a therapeutic agent in cancers that are dependent on this signaling pathway. This technical guide provides a foundational resource for researchers, offering a consolidation of quantitative data, detailed experimental protocols, and visual aids to facilitate further investigation into the role of the UPR in health and disease and the development of novel therapeutic strategies targeting this critical cellular process. The provided methodologies and data summaries are intended to streamline experimental design and data interpretation for professionals in the field of drug discovery and cancer biology.

References

The Clinical Validation of Death Receptor 5 (DR5) as a Therapeutic Target in Oncology: A Technical Guide Featuring INBRX-109 (Ozekibart)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the validation of Death Receptor 5 (DR5), a promising target in cancer therapy. We will delve into the preclinical and clinical evidence supporting DR5-targeted therapies, with a particular focus on INBRX-109 (ozekibart), a tetravalent DR5 agonist antibody. This document provides a comprehensive overview of the DR5 signaling pathway, detailed experimental protocols for target validation, and a summary of the quantitative data from key studies.

Introduction to Death Receptor 5 (DR5)

Death Receptor 5 (DR5), also known as TRAIL-R2 or TNFRSF10B, is a cell surface receptor that, upon activation, can trigger apoptosis (programmed cell death) in cancer cells.[1][2] Its ligand, Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), is a member of the TNF superfamily.[3] The therapeutic appeal of targeting DR5 lies in its preferential expression on tumor cells compared to most normal tissues, suggesting a potential for tumor-specific cell killing with a favorable safety profile.[1][4]

INBRX-109 (ozekibart) is a precision-engineered, tetravalent DR5 agonist antibody designed to induce robust DR5 clustering and subsequent apoptotic signaling.[5][6][7] Its multivalent design aims to overcome the limitations of earlier-generation DR5 agonists, which often exhibited suboptimal efficacy.[8]

Preclinical Validation of DR5 as a Target

The validation of DR5 as a viable cancer target has been established through extensive preclinical research. In vitro studies have demonstrated that DR5 agonists can induce apoptosis in a wide range of cancer cell lines.[9][10] Furthermore, in vivo studies using patient-derived xenograft (PDX) models have shown significant anti-tumor activity of DR5-targeted therapies.[9]

Quantitative Preclinical Data Summary
Model System Agent Key Findings Reference
Ewing Sarcoma Cell LinesINBRX-109Potent anticancer activity in vitro.[11]
Ewing Sarcoma PDX ModelINBRX-109Demonstrated anti-tumor activity.[11]
Chondrosarcoma PDX ModelsINBRX-109Showed anti-tumor activity with minimal hepatotoxicity.[9]

Clinical Validation and Efficacy of INBRX-109

The clinical development of INBRX-109 has provided strong validation for DR5 as a therapeutic target in several difficult-to-treat cancers.

Clinical Trial Data for INBRX-109 in Chondrosarcoma

A registrational Phase 2 trial (ChonDRAgon) of ozekibart in patients with advanced or metastatic, unresectable chondrosarcoma met its primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to placebo.[4][5][12]

Metric Ozekibart (INBRX-109) Placebo Statistical Significance Reference
Median PFS 5.52 months2.66 monthsp < 0.0001 (HR: 0.479)[5][13]
Disease Control Rate (DCR) 54%27.5%-[5][13]

In a Phase 1 study, INBRX-109 demonstrated a disease control rate of 87.1% and a median PFS of 7.6 months in patients with unresectable/metastatic chondrosarcoma.[9]

Clinical Trial Data for INBRX-109 in Other Solid Tumors

Expansion cohorts in clinical trials have also shown promising activity for INBRX-109 in combination with standard-of-care chemotherapy.

Cancer Type Combination Therapy Overall Response Rate (ORR) Disease Control Rate (DCR) Reference
Colorectal Cancer (late-line) INBRX-109 + FOLFIRI23%92%[5][6]
Ewing Sarcoma (refractory) INBRX-109 + Irinotecan/Temozolomide64%92%[5][13]

Signaling Pathways and Experimental Workflows

DR5-Mediated Apoptotic Signaling Pathway

Activation of DR5 by a ligand or agonist antibody initiates a signaling cascade that culminates in apoptosis. The binding of the agonist leads to receptor trimerization and the recruitment of the Fas-associated death domain (FADD) adaptor protein. FADD, in turn, recruits pro-caspase-8, leading to its activation. Activated caspase-8 then initiates a downstream caspase cascade, ultimately resulting in the execution of apoptosis.

DR5_Signaling_Pathway DR5-Mediated Apoptotic Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm DR5 DR5 DISC DISC Formation DR5->DISC Recruitment FADD FADD FADD->DISC Pro_Casp8 Pro-Caspase-8 Pro_Casp8->DISC Casp8 Activated Caspase-8 Apoptosis Apoptosis Casp8->Apoptosis Execution DISC->Casp8 Activation INBRX109 INBRX-109 (Ozekibart) INBRX109->DR5 Binding & Clustering

Caption: DR5 signaling pathway initiated by INBRX-109.

Experimental Workflow for DR5 Target Validation

A typical workflow for validating DR5 as a therapeutic target involves a series of in vitro and in vivo experiments to assess the efficacy and mechanism of action of a DR5 agonist.

Experimental_Workflow Experimental Workflow for DR5 Target Validation cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation DR5_expression DR5 Expression Analysis (Flow Cytometry, IHC) Apoptosis_assay Apoptosis Induction (Annexin V, Caspase Activity) DR5_expression->Apoptosis_assay Mechanism_studies Mechanism of Action (Co-IP for FADD recruitment) Apoptosis_assay->Mechanism_studies PDX_model PDX Model Development Mechanism_studies->PDX_model Efficacy_study Antitumor Efficacy Studies PDX_model->Efficacy_study Toxicity_assessment Toxicity Assessment Efficacy_study->Toxicity_assessment

Caption: Workflow for validating DR5 as a cancer target.

Detailed Experimental Protocols

Analysis of Cell Surface DR5 Expression by Flow Cytometry

This protocol is for the detection of DR5 on the surface of cancer cells.

Materials:

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • FITC-conjugated mouse monoclonal anti-human DR5 antibody

  • FITC-conjugated mouse IgG isotype control

  • FACS buffer (PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Harvest cancer cells and wash them with ice-cold PBS.

  • Resuspend the cells in FACS buffer.

  • Aliquot approximately 1 x 10^5 cells per tube.

  • To one tube, add the FITC-conjugated anti-DR5 antibody at the manufacturer's recommended concentration.

  • To a separate tube, add the FITC-conjugated IgG isotype control at the same concentration as the primary antibody.

  • Incubate the cells on ice for 45 minutes in the dark.

  • Wash the cells twice with ice-cold PBS to remove unbound antibody.

  • Resuspend the cells in FACS buffer.

  • Analyze the cells on a flow cytometer, gating on the live cell population.

  • Determine the percentage of DR5-positive cells and the mean fluorescence intensity, subtracting the background fluorescence from the isotype control.

Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cancer cells and treat them with the DR5 agonist (e.g., INBRX-109) for the desired time. Include an untreated control.

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (viable cells)

    • Annexin V+ / PI- (early apoptotic cells)

    • Annexin V+ / PI+ (late apoptotic/necrotic cells)

    • Annexin V- / PI+ (necrotic cells)

Caspase-8 Activity Assay (Colorimetric)

This assay measures the activity of caspase-8, a key initiator caspase in the DR5 signaling pathway.

Materials:

  • Caspase-8 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and IETD-pNA substrate)

  • Microplate reader

Procedure:

  • Induce apoptosis in cancer cells by treating with a DR5 agonist. Include an uninduced control.

  • Pellet 1-5 x 10^6 cells and resuspend in 50 µL of chilled Cell Lysis Buffer.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

  • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Determine the protein concentration of the lysate.

  • Dilute 50-200 µg of protein to 50 µL with Cell Lysis Buffer in a 96-well plate.

  • Add 50 µL of 2X Reaction Buffer (with DTT) to each sample.

  • Add 5 µL of the 4 mM IETD-pNA substrate.

  • Incubate at 37°C for 1-2 hours.

  • Read the absorbance at 400 or 405 nm in a microplate reader.

  • Calculate the fold-increase in caspase-8 activity by comparing the results from the induced samples to the uninduced control.

Co-Immunoprecipitation (Co-IP) for FADD Recruitment to DR5

This protocol is used to demonstrate the interaction between DR5 and FADD upon agonist stimulation.

Materials:

  • Cell lysis buffer for Co-IP (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-DR5 antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • Anti-FADD antibody for Western blotting

  • Anti-DR5 antibody for Western blotting

Procedure:

  • Treat cells with or without the DR5 agonist.

  • Lyse the cells in Co-IP lysis buffer.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the anti-DR5 antibody overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the protein complexes from the beads.

  • Analyze the eluate by SDS-PAGE and Western blotting using antibodies against FADD and DR5. An increased FADD signal in the agonist-treated sample indicates recruitment to DR5.

Patient-Derived Xenograft (PDX) Model for Efficacy Studies

This protocol outlines the general steps for establishing and utilizing a PDX model to test the efficacy of a DR5 agonist.

Materials:

  • Immunodeficient mice (e.g., NSG or nude mice)

  • Fresh patient tumor tissue (e.g., from chondrosarcoma)

  • Surgical tools for tumor implantation

  • Matrigel (optional)

  • DR5 agonist (e.g., INBRX-109)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Obtain fresh, sterile tumor tissue from a patient.

    • Mechanically or enzymatically dissociate the tumor into small fragments or single-cell suspensions.

    • Subcutaneously implant the tumor fragments or inject the cell suspension (often mixed with Matrigel) into the flank of immunodeficient mice.

  • Tumor Growth and Passaging:

    • Monitor the mice for tumor growth.

    • Once tumors reach a certain size (e.g., 1000-1500 mm³), sacrifice the mouse and harvest the tumor.

    • The tumor can then be passaged into new cohorts of mice for expansion.

  • Efficacy Study:

    • Once tumors in a cohort of mice reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the DR5 agonist (e.g., INBRX-109) and vehicle control according to the desired dosing schedule.

    • Measure tumor volume with calipers regularly (e.g., twice a week).

    • Monitor the body weight and overall health of the mice.

    • Continue treatment for a predefined period or until tumors in the control group reach a humane endpoint.

  • Data Analysis:

    • Plot tumor growth curves for each group.

    • Calculate tumor growth inhibition (TGI) and other relevant efficacy metrics.

    • At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., IHC for apoptosis markers).

Conclusion

The validation of DR5 as a therapeutic target in oncology is supported by a growing body of preclinical and clinical evidence. The development of next-generation DR5 agonists, such as INBRX-109 (ozekibart), has demonstrated significant clinical benefit in cancers with high unmet need, including chondrosarcoma, colorectal cancer, and Ewing sarcoma. The experimental protocols detailed in this guide provide a framework for the continued investigation and validation of DR5-targeted therapies. The promising results from ongoing clinical trials offer hope for new and effective treatment options for patients with these challenging malignancies.

References

Methodological & Application

Application Notes and Protocols for the BRD9 Inhibitor I-BRD9

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The query "B I09" may be a typographical error for I-BRD9, a known and selective inhibitor of Bromodomain-containing protein 9 (BRD9). This document will focus on the in vitro experimental protocols for a selective BRD9 inhibitor, exemplified by I-BRD9. A brief mention of an unrelated IRE-1 inhibitor, this compound, is included for clarity.

Introduction to BRD9

Bromodomain-containing protein 9 (BRD9) is a member of the bromodomain and extra-terminal domain (BET) family of proteins and a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[1][2] BRD9 acts as an epigenetic reader by recognizing acetylated lysine residues on histones, which in turn recruits the ncBAF complex to specific gene promoters and enhancers to regulate gene transcription.[1] Dysregulation of BRD9 has been implicated in several cancers, including acute myeloid leukemia (AML) and malignant rhabdoid tumors, making it an attractive therapeutic target.[3][4][5] BRD9 has been shown to play a role in regulating cell proliferation, apoptosis, and DNA damage response pathways.[1][2]

Mechanism of Action of BRD9 Inhibitors

BRD9 inhibitors, such as I-BRD9, are small molecules that competitively bind to the acetyl-lysine binding pocket of the BRD9 bromodomain.[6][7] This binding prevents BRD9 from interacting with acetylated histones, thereby displacing the ncBAF complex from chromatin and altering the transcription of BRD9-dependent genes.[6] This can lead to the downregulation of oncogenes like c-Myc and the induction of apoptosis in cancer cells.[1][8] Some BRD9-targeted therapeutics are also designed as degraders (PROTACs) that induce the ubiquitination and subsequent proteasomal degradation of the BRD9 protein.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for representative BRD9 inhibitors.

Table 1: Selectivity of I-BRD9

ParameterValueReference
Selectivity over BET family>700-fold[7]
Selectivity over BRD7>200-fold[7]

Table 2: Cellular Activity of BRD9 Inhibitors

CompoundAssayCell LineIC50 / ActivityReference
BI-9564ProliferationAML cell linesGrowth inhibition[9]
I-BRD9Gene RegulationKasumi-1Downregulation of oncology and immune response pathway genes[7]
Compound 28FRAP AssayU2OSCellular activity at 1 µM[10]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the BRD9 signaling pathway and a general experimental workflow for testing BRD9 inhibitors.

BRD9_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Histone Acetylated Histones BRD9 BRD9 Histone->BRD9 recruits ncBAF ncBAF Complex BRD9->ncBAF as part of DNA DNA ncBAF->DNA binds to Gene Target Genes (e.g., c-Myc) Transcription Transcription Gene->Transcription leads to Proliferation Cell Proliferation & Survival Transcription->Proliferation IBRAD9 I-BRD9 IBRAD9->BRD9 inhibits

Caption: BRD9 signaling pathway and point of inhibition.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Lines (e.g., AML) treat Treat with I-BRD9 (Dose-Response) start->treat viability Cell Viability Assay (e.g., CellTiter-Glo) treat->viability western Western Blot (BRD9, c-Myc, PARP) treat->western apoptosis Apoptosis Assay (e.g., Annexin V) treat->apoptosis data Data Analysis: IC50, Protein Levels, Apoptosis Rate viability->data western->data apoptosis->data conclusion Conclusion: Determine Efficacy of I-BRD9 data->conclusion

References

B I09 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, preparation, and experimental use of B I09, a potent and cell-permeable inhibitor of Inositol-requiring enzyme 1 (IRE1). The provided protocols and data are intended to support research and development in areas such as oncology and cellular stress responses.

Compound Information

PropertyValueSource
Chemical Name 7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-benzopyrano[3,4-c]pyridin-5-one[1]
Molecular Weight 303.31 g/mol [1]
Formula C₁₆H₁₇NO₅[1]
CAS Number 1607803-67-7[1]
Purity ≥98%[1]
Biological Activity IRE1 RNase inhibitor[2]
IC₅₀ 1.23 µM[2]

Solubility Data

This compound exhibits solubility in dimethyl sulfoxide (DMSO). It is recommended to prepare fresh solutions for experiments as the compound may be unstable in solution.[2][3] If sonication is required to dissolve the compound, it should be performed.[4]

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO15.1750[1]
DMSO11.1136.63Ultrasonic assistance may be needed. Use freshly opened DMSO as it is hygroscopic.[2][5]
DMSO1136.27Sonication is recommended.[4]
DMSO8.33-Ultrasonic assistance may be needed.[3]

Signaling Pathway

This compound targets the IRE1α/XBP1 signaling pathway, a critical component of the Unfolded Protein Response (UPR).[1] Under endoplasmic reticulum (ER) stress, IRE1α is activated, leading to the splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in restoring ER homeostasis. By inhibiting the RNase activity of IRE1α, this compound prevents the splicing of XBP1 mRNA, thereby blocking the downstream signaling cascade.[2][4] This inhibition can lead to apoptosis in cancer cells that are highly dependent on the UPR for survival, such as in chronic lymphocytic leukemia (CLL) and certain ovarian cancers.[3]

B_I09_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER Stress ER Stress IRE1a IRE1a ER Stress->IRE1a Activates XBP1u_mRNA XBP1u mRNA IRE1a->XBP1u_mRNA Slices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA Ribosome Ribosome XBP1s_mRNA->Ribosome BI09 BI09 BI09->IRE1a Inhibits XBP1s_Protein XBP1s Protein Ribosome->XBP1s_Protein Translates UPR_Genes UPR Target Genes XBP1s_Protein->UPR_Genes Activates Transcription Transcription UPR_Genes->Transcription

This compound inhibits the IRE1α-mediated splicing of XBP1 mRNA.

Experimental Protocols

Preparation of Stock Solutions

It is crucial to use high-purity DMSO for preparing stock solutions of this compound. Due to the compound's potential instability in solution, it is recommended to prepare fresh stocks for each experiment or store aliquots at -80°C for a limited time.[4]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the required concentration and volume: Based on the solubility data, decide on the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Weigh the this compound powder: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution (MW = 303.31), you would need 3.03 mg of this compound.

  • Add DMSO: Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Dissolve the compound: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube in a water bath for short intervals until the solution is clear.[4]

  • Storage: For immediate use, keep the stock solution on ice. For short-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][4]

In Vitro Cell-Based Assay Workflow

This protocol outlines a general workflow for treating cultured cells with this compound to assess its effect on the IRE1/XBP1 pathway and cell viability.

Materials:

  • Cultured cells (e.g., chronic lymphocytic leukemia cells)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., RNA extraction kit, qPCR reagents, cell viability assay kit)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for RNA/protein analysis) at a density that allows for logarithmic growth during the experiment.

  • Cell Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.

    • Remove the old medium from the cells and add the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis:

    • XBP1 Splicing Analysis (RT-PCR):

      • Harvest cells and extract total RNA.

      • Perform reverse transcription followed by PCR using primers that flank the splice site of XBP1 mRNA.

      • Analyze the PCR products on an agarose gel. The unspliced and spliced forms of XBP1 will appear as distinct bands.

    • Cell Viability Assay:

      • Perform a cell viability assay (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions to determine the effect of this compound on cell proliferation and survival.

In_Vitro_Workflow Start Start Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Prepare_Treatments Prepare this compound Dilutions and Vehicle Control Seed_Cells->Prepare_Treatments Treat_Cells Treat Cells with this compound or Vehicle Prepare_Treatments->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Analysis Downstream Analysis Incubate->Analysis XBP1_Splicing XBP1 Splicing Analysis (RT-PCR) Analysis->XBP1_Splicing Cell_Viability Cell Viability Assay Analysis->Cell_Viability End End XBP1_Splicing->End Cell_Viability->End

General workflow for in vitro experiments using this compound.

In Vivo Administration

For in vivo studies in mouse models, this compound can be formulated for administration. One suggested formulation for compounds with similar solubility characteristics is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] The solvents should be added sequentially, ensuring dissolution at each step.[4] For mice with lower tolerance, the DMSO concentration should be kept below 2%.[4] In vivo studies have shown that this compound has a half-life of approximately 1.5 hours in mice.[2][4]

Disclaimer: The information provided in these application notes is for research purposes only and not for human or veterinary use.[6] Researchers should consult the primary literature and their institution's safety guidelines before using this compound. The provided protocols are for guidance and may require optimization for specific experimental systems.

References

Application of BTK Inhibitors in Chronic Lymphocytic Leukemia (CLL) Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chronic Lymphocytic Leukemia (CLL) is the most prevalent form of adult leukemia in Western countries, characterized by the accumulation of mature but dysfunctional B lymphocytes.[1] A key signaling pathway that is crucial for the survival and proliferation of these malignant B-cells is the B-cell receptor (BCR) signaling pathway.[2][3][4][5][6] Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical component of this pathway, making it a prime therapeutic target.[2][3][4][7] Inhibitors of BTK have revolutionized the treatment of CLL and other B-cell malignancies.[3][7][8] This document provides a detailed overview of the application of BTK inhibitors in CLL research, with a focus on their mechanism of action, experimental evaluation, and relevant protocols.

Mechanism of Action

BTK is essential for the activation of downstream pathways that promote lymphocyte survival and proliferation, including the nuclear factor kappa-B (NF-κB) pathway.[3] In CLL, the BCR signaling pathway is often constitutively active.[3] BTK inhibitors work by binding to the BTK enzyme, thereby blocking its kinase activity.[3] This inhibition disrupts the BCR signaling cascade, leading to decreased proliferation and survival of malignant B-cells.[3][9]

The first-in-class BTK inhibitor, ibrutinib, covalently binds to a cysteine residue (Cys-481) in the active site of BTK, leading to its irreversible inactivation.[2][3][7][8] This targeted inhibition has shown significant clinical activity in CLL.[9] Newer generations of BTK inhibitors, such as acalabrutinib and zanubrutinib, have been developed with potentially improved selectivity and safety profiles.[10]

Quantitative Data: Kinase Inhibitory Activity

The specificity of BTK inhibitors is a critical aspect of their therapeutic profile. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The table below summarizes the biochemical IC50 values for ibrutinib and another BTK inhibitor, CC-292 (also known as spebrutinib), against BTK and other kinases. This data highlights the high potency against BTK and varying degrees of off-target activity.

KinaseIbrutinib IC50 (nM)CC-292 IC50 (nM)Kinases with Cys-481 aligning cysteine
BTK 0.5 <0.5 Yes
BMX0.80.7Yes
CSK2.3>10,000No
BRK3.32,430No
HCK3.714,460No
YES6.5723No
ITK 10.7 36 Yes
LCK33.29,079No
TEC 78 6.2 Yes
FYN967,146No
c-SRC1711,729No
LYN2004,401No
Data sourced from Honigberg et al. and Evans et al. as cited in Arnason and Brown, 2014.[11]

Experimental Protocols

Kinase Activity Assay (Omnia® Kinase Assay)

This protocol is a general guideline for determining the in vitro kinase activity and inhibitory potential of compounds like BTK inhibitors.

Objective: To measure the effect of a BTK inhibitor on the kinase activity of recombinant BTK.

Materials:

  • Full-length recombinant BTK enzyme

  • Omnia® Kinase Assay kit (Life Technologies)

  • Test compound (e.g., BTK inhibitor) at various concentrations

  • ATP

  • Sox-based peptide substrate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the recombinant BTK enzyme, the Omnia® peptide substrate, and the test compound at desired concentrations in a kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP to the mixture.

  • Incubate the reaction at the optimal temperature (e.g., 30°C) for a specified period, allowing the kinase to phosphorylate the substrate.

  • Stop the reaction.

  • Measure the fluorescence signal using a microplate reader. The signal is proportional to the extent of substrate phosphorylation.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to assess the induction of apoptosis in CLL cells following treatment with a BTK inhibitor.

Objective: To quantify the percentage of apoptotic and necrotic cells in a CLL cell population after exposure to a BTK inhibitor.

Materials:

  • CLL cells (primary samples or cell lines)

  • BTK inhibitor

  • Cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Culture CLL cells in the presence of the BTK inhibitor at various concentrations for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control group.

  • Harvest the cells by centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Gate the cell populations based on their fluorescence signals:

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

  • Quantify the percentage of cells in each quadrant to determine the apoptotic effect of the BTK inhibitor.[12]

Visualizations

Signaling Pathway Diagram

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PI3K PI3K SYK->PI3K PLCG2 PLCγ2 BTK->PLCG2 AKT AKT PI3K->AKT ERK ERK PLCG2->ERK NFkB NF-κB PLCG2->NFkB Proliferation Proliferation & Survival AKT->Proliferation ERK->Proliferation NFkB->Proliferation Antigen Antigen Antigen->BCR Activation BTKi BTK Inhibitor BTKi->BTK Inhibition

Caption: BCR signaling pathway and the inhibitory action of BTK inhibitors.

Experimental Workflow Diagram

Experimental_Workflow start Start: Isolate CLL Cells culture Cell Culture with BTK Inhibitor Treatment start->culture biochem Biochemical Assays culture->biochem cellular Cellular Assays culture->cellular kinase_assay Kinase Activity Assay (e.g., Omnia®) biochem->kinase_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) cellular->apoptosis_assay western_blot Western Blot (p-BTK, p-PLCγ2, etc.) cellular->western_blot data_analysis Data Analysis and IC50 Determination kinase_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End: Evaluate Inhibitor Efficacy data_analysis->end

Caption: Workflow for evaluating BTK inhibitors in CLL research.

References

Application Notes and Protocols: BI 836909 in Multiple Myeloma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of BI 836909, a bispecific T-cell engager (BiTE®), in multiple myeloma (MM) cell lines. Detailed protocols for key in vitro experiments are provided to facilitate the replication and further investigation of BI 836909's mechanism of action and efficacy.

Introduction

BI 836909 (also known as AMG 420) is a novel immunotherapeutic agent designed to treat multiple myeloma. It is a bispecific T-cell engager that simultaneously binds to B-cell maturation antigen (BCMA) on the surface of multiple myeloma cells and CD3 on T-cells. This dual binding creates a synapse between the T-cell and the cancer cell, leading to T-cell activation and subsequent lysis of the myeloma cell.[1][2] BCMA is an ideal target as it is highly expressed on malignant plasma cells with limited expression on normal tissues.[2] Preclinical studies have demonstrated that BI 836909 induces potent and dose-dependent cytotoxicity against a panel of multiple myeloma cell lines.

Data Presentation

The following tables summarize the in vitro efficacy of BI 836909 in various human multiple myeloma cell lines and their corresponding B-cell Maturation Antigen (BCMA) expression levels.

Table 1: In Vitro Cytotoxicity of BI 836909 in Multiple Myeloma Cell Lines

Multiple Myeloma Cell LineBI 836909 EC₅₀ (pg/mL)
NCI-H92916 - 810
MM.1R4.3
L-363Data not available
OPM-2Data not available
RPMI-8226Data not available
U266Data not available

EC₅₀ values represent the concentration of BI 836909 required to achieve 50% of the maximum cell lysis. Data compiled from publicly available preclinical data.

Table 2: BCMA Expression in Multiple Myeloma Cell Lines

Cell LineBCMA Surface Expression (Molecules/Cell)
NCI-H929~25,000
OPM-2~5,000
MM.1S~4,300
RPMI-8226>12,000
U266Positive

BCMA expression levels can vary between studies and culture conditions.

Signaling Pathway

The mechanism of action of BI 836909 involves the redirection of T-cells to lyse BCMA-expressing multiple myeloma cells. The following diagram illustrates this process.

BI836909_Mechanism_of_Action cluster_MM Multiple Myeloma Cell cluster_Tcell T-Cell cluster_synapse Immunological Synapse Formation cluster_activation T-Cell Activation Cascade MM_cell Multiple Myeloma Cell BCMA BCMA BI836909 BI 836909 (BiTE®) BCMA->BI836909 binds T_cell T-Cell T_cell->MM_cell Redirected Lysis CD3 CD3 TCR TCR Complex CD3->TCR part of CD3->BI836909 binds T_cell_activation T-Cell Activation TCR->T_cell_activation leads to Cytokine_release Cytokine Release (IFN-γ, TNF-α) T_cell_activation->Cytokine_release Granzyme_perforin Granzyme/Perforin Release T_cell_activation->Granzyme_perforin Granzyme_perforin->MM_cell induces apoptosis

Caption: Mechanism of action of BI 836909.

Experimental Protocols

The following are detailed protocols for the in vitro characterization of BI 836909 in multiple myeloma cell lines.

Redirected T-Cell Mediated Cytotoxicity Assay

This assay quantifies the ability of BI 836909 to induce T-cell-mediated lysis of multiple myeloma cells.

Materials:

  • Target Cells: BCMA-positive multiple myeloma cell lines (e.g., NCI-H929, MM.1R).

  • Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells.

  • Compound: BI 836909.

  • Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Calcein-AM or similar viability dye, Propidium Iodide (PI) or 7-AAD for dead cell exclusion.

  • Equipment: 96-well U-bottom plates, incubator, flow cytometer.

Protocol:

  • Target Cell Preparation:

    • Culture multiple myeloma cells to logarithmic growth phase.

    • On the day of the assay, harvest cells, wash with PBS, and resuspend in RPMI-1640 with 10% FBS.

    • Label target cells with a viability dye (e.g., Calcein-AM) according to the manufacturer's instructions.

    • Wash labeled cells and resuspend at a concentration of 1 x 10⁵ cells/mL.

  • Effector Cell Preparation:

    • Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.

    • Wash PBMCs and resuspend in RPMI-1640 with 10% FBS.

    • Determine cell count and viability.

  • Assay Setup:

    • Plate 50 µL of labeled target cells (5,000 cells/well) into a 96-well U-bottom plate.

    • Prepare serial dilutions of BI 836909 in RPMI-1640 with 10% FBS.

    • Add 50 µL of the BI 836909 dilutions to the wells containing target cells.

    • Add 100 µL of effector cells to achieve the desired Effector-to-Target (E:T) ratio (e.g., 10:1).

    • Include control wells:

      • Target cells only (spontaneous lysis).

      • Target cells with effector cells (no BI 836909).

      • Target cells with maximum lysis buffer (e.g., Triton X-100).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Data Acquisition and Analysis:

    • After incubation, centrifuge the plate and resuspend the cells.

    • Add a dead cell stain (e.g., PI or 7-AAD).

    • Acquire events on a flow cytometer.

    • Gate on the target cell population (based on the viability dye) and quantify the percentage of dead cells (PI/7-AAD positive).

    • Calculate specific lysis using the formula: % Specific Lysis = 100 x [(Experimental Lysis - Spontaneous Lysis) / (Maximum Lysis - Spontaneous Lysis)]

    • Plot the percentage of specific lysis against the concentration of BI 836909 to determine the EC₅₀.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Target_Prep Prepare & Label Target MM Cells Plate_Target Plate Target Cells Target_Prep->Plate_Target Effector_Prep Isolate Effector T-Cells Add_Effector Add Effector Cells (E:T Ratio) Effector_Prep->Add_Effector Add_BI836909 Add BI 836909 Serial Dilutions Plate_Target->Add_BI836909 Add_BI836909->Add_Effector Incubate Incubate 24-48h Add_Effector->Incubate Stain_Dead Stain for Dead Cells Incubate->Stain_Dead Flow_Cytometry Acquire on Flow Cytometer Stain_Dead->Flow_Cytometry Calculate_Lysis Calculate % Specific Lysis Flow_Cytometry->Calculate_Lysis

Caption: Workflow for the redirected T-cell cytotoxicity assay.

T-Cell Activation Assay

This assay measures the upregulation of activation markers on T-cells in the presence of BI 836909 and target cells.

Materials:

  • Same as the cytotoxicity assay.

  • Antibodies: Fluorochrome-conjugated antibodies against human CD3, CD4, CD8, CD25, and CD69.

  • Reagents: FACS buffer (PBS with 2% FBS).

Protocol:

  • Assay Setup:

    • Follow steps 1-3 of the cytotoxicity assay protocol.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Staining:

    • After incubation, centrifuge the plate and discard the supernatant.

    • Resuspend the cells in FACS buffer.

    • Add the antibody cocktail (anti-CD3, CD4, CD8, CD25, CD69) to each well.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer for analysis.

  • Data Acquisition and Analysis:

    • Acquire events on a flow cytometer.

    • Gate on the CD4+ and CD8+ T-cell populations.

    • Quantify the percentage of cells expressing the activation markers CD25 and CD69 within each T-cell subset.

    • Plot the percentage of activated T-cells against the concentration of BI 836909.

Cytokine Release Assay

This assay quantifies the release of cytokines from T-cells upon activation by BI 836909.

Materials:

  • Same as the cytotoxicity assay.

  • Reagents: Human IFN-γ and TNF-α ELISA kits.

  • Equipment: ELISA plate reader.

Protocol:

  • Assay Setup and Incubation:

    • Follow steps 1-4 of the cytotoxicity assay protocol.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • ELISA:

    • Perform the ELISA for IFN-γ and TNF-α on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Determine the concentration of each cytokine in the experimental samples by interpolating from the standard curve.

    • Plot the cytokine concentration against the concentration of BI 836909.

Experiment_Relationship cluster_input Input Components cluster_output Measured Outputs BI836909 BI 836909 T_Cell_Activation T-Cell Activation (CD25+, CD69+) BI836909->T_Cell_Activation mediates MM_Cells Multiple Myeloma Cells (BCMA+) T_Cells T-Cells (CD3+) Cytotoxicity MM Cell Lysis T_Cell_Activation->Cytotoxicity leads to Cytokine_Release Cytokine Release (IFN-γ, TNF-α) T_Cell_Activation->Cytokine_Release results in

Caption: Relationship between experimental inputs and outputs.

References

Application Notes and Protocols for B-I09 and Ibrutinib Co-Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the co-treatment of B-I09 and ibrutinib, two targeted therapeutic agents with synergistic activity in B-cell malignancies. Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell cancers by blocking the B-cell receptor (BCR) signaling pathway essential for tumor cell proliferation and survival.[1][2][3][4] B-I09 is an inhibitor of the IRE-1/XBP-1 pathway, a critical component of the unfolded protein response (UPR).[5][6][7] The combination of these two agents has been shown to enhance apoptotic cell death in preclinical models of B-cell leukemia and lymphoma, offering a promising therapeutic strategy.[5][6]

The rationale for this combination lies in the dual targeting of two crucial survival pathways in malignant B-cells. While ibrutinib directly inhibits the proliferative signals from the BCR, B-I09's interference with the UPR compromises the cancer cells' ability to manage protein folding stress, which is often heightened in rapidly dividing tumor cells. This dual-front attack leads to a more potent anti-cancer effect than either agent alone.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the co-treatment of B-I09 and ibrutinib in B-cell malignancies.

Table 1: In Vitro Cytotoxicity of B-I09 and Ibrutinib in B-Cell Lines

Cell LineDrugIC50 (µM)
MEC1 (CLL)Ibrutinib~10
MEC1 (CLL)B-I09~20
HBL-1 (DLBCL)IbrutinibVaries
HBL-1 (DLBCL)B-I09Varies

Table 2: Synergistic Apoptosis Induction in B-Cell Malignancy Models

Cell Line/ModelTreatmentApoptosis Rate (%)
Eµ-TCL1 mouse CLL cellsDMSO (Control)Baseline
B-I09 (20 µM)Increased
Ibrutinib (10 µM)Increased
B-I09 (20 µM) + Ibrutinib (10 µM)Significantly Increased (Synergistic)
Human CLL cellsDMSO (Control)Baseline
B-I09Increased
IbrutinibIncreased
B-I09 + IbrutinibSignificantly Increased (Synergistic)

Note: The exact percentages of apoptosis can vary between experiments and cell lines. The key finding is the synergistic increase in apoptosis with the combination treatment.

Experimental Protocols

Cell Culture and Reagents
  • Cell Lines: Human B-cell lymphoma cell lines (e.g., HBL-1, TMD8) or chronic lymphocytic leukemia (CLL) cell lines (e.g., MEC-1). Primary CLL cells from patient samples can also be used.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.

  • Reagents:

    • B-I09 (dissolved in DMSO)

    • Ibrutinib (dissolved in DMSO)

    • Annexin V-FITC Apoptosis Detection Kit

    • Propidium Iodide (PI)

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

    • Antibodies for Western Blotting (e.g., anti-BTK, anti-p-BTK, anti-XBP-1s, anti-PARP, anti-Actin)

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of B-I09, ibrutinib, or the combination for 48-72 hours. Include a DMSO-treated control group.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 values.

Apoptosis Assay (Annexin V/PI Staining)
  • Seed cells in a 6-well plate and treat with B-I09 (e.g., 20 µM), ibrutinib (e.g., 10 µM), or the combination for 24-48 hours.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting
  • Treat cells with B-I09 and/or ibrutinib for the desired time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection reagent and an imaging system.

Visualizations

G cluster_BCR BCR Signaling Pathway cluster_UPR Unfolded Protein Response cluster_apoptosis Cell Fate BCR B-Cell Receptor LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 downstream Proliferation & Survival PLCg2->downstream Apoptosis Apoptosis downstream->Apoptosis Ibrutinib Ibrutinib Ibrutinib->BTK Ibrutinib_effect Inhibition of Pro-Survival Signal ER_Stress ER Stress IRE1 IRE1α ER_Stress->IRE1 XBP1u XBP1u mRNA IRE1->XBP1u splicing XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein UPR_genes UPR Target Genes (Survival) XBP1s_protein->UPR_genes UPR_genes->Apoptosis BI09 B-I09 BI09->IRE1 BI09_effect Inhibition of Stress Response Synergy Synergistic Induction of Apoptosis

Caption: Signaling pathways targeted by ibrutinib and B-I09 leading to synergistic apoptosis.

G cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay cluster_western Western Blot start Seed B-cells in multi-well plate treatment Treat with B-I09, Ibrutinib, or combination for 24-72h start->treatment harvest Harvest Cells treatment->harvest viability_assay Perform MTT Assay harvest->viability_assay apoptosis_assay Stain with Annexin V/PI harvest->apoptosis_assay western_blot Lyse cells & prepare lysates harvest->western_blot read_viability Measure Absorbance viability_assay->read_viability analyze_viability Calculate IC50 read_viability->analyze_viability read_apoptosis Analyze by Flow Cytometry apoptosis_assay->read_apoptosis analyze_apoptosis Quantify Apoptotic Cells read_apoptosis->analyze_apoptosis run_gel SDS-PAGE & Transfer western_blot->run_gel probe_blot Probe with Antibodies run_gel->probe_blot image_blot Visualize Protein Bands probe_blot->image_blot

Caption: Experimental workflow for evaluating the co-treatment of B-I09 and ibrutinib.

References

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum (ER) stress is increasingly implicated in the pathogenesis of a wide range of human diseases, including cancer, neurodegenerative disorders, and metabolic diseases. The Unfolded Protein Response (UPR) is a cellular signaling network that aims to resolve ER stress, but its chronic activation can lead to apoptosis. Inositol-requiring enzyme 1α (IRE1α), a key sensor of ER stress, plays a pivotal role in the UPR. B-I09 is a selective and potent inhibitor of the ribonuclease (RNase) activity of IRE1α. By specifically targeting the IRE1α pathway, B-I09 serves as a valuable chemical tool to dissect the roles of ER stress in disease models and to explore potential therapeutic interventions. These application notes provide detailed protocols for the use of B-I09 in studying ER stress-related diseases.

Mechanism of Action

B-I09 is a tricyclic chromenone-based compound that specifically inhibits the endoribonuclease activity of IRE1α.[1][2] Under ER stress, IRE1α autophosphorylates and dimerizes, activating its RNase domain. This activated RNase domain catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) encodes a potent transcription factor that upregulates a host of UPR target genes involved in protein folding, quality control, and ER-associated degradation (ERAD). B-I09 binds to the RNase active site of IRE1α, preventing the splicing of XBP1 mRNA and thereby inhibiting the downstream signaling of the IRE1α branch of the UPR.[2] This targeted inhibition allows for the specific investigation of the IRE1α/XBP1 signaling axis in various pathological contexts.

Data Presentation

In Vitro Efficacy of B-I09
ParameterValueCell Line/SystemReference
IC50 (IRE-1 RNase activity) 1230 nMRecombinant human IRE-1 RNase[3][4]
In-cell IC50 (XBP-1s expression) 0.9 µMHuman MEC2 CLL cells[1]
In Vivo Pharmacokinetics of B-I09 in Mice
ParameterValueDosingReference
Peak Plasma Concentration ~39 µM50 mg/kg, intraperitoneal injection[3][5]
Time to Peak Concentration 15 minutes50 mg/kg, intraperitoneal injection[3][5]
Half-life ~1.5 hours50 mg/kg, intraperitoneal injection[3][5]

Signaling Pathway

IRE1a_pathway cluster_ER ER Lumen cluster_ER_membrane ER Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP binds IRE1a_inactive IRE1α (monomer) ER_Stress->IRE1a_inactive activates BiP->IRE1a_inactive inhibits IRE1a_active IRE1α (dimer) Autophosphorylation IRE1a_inactive->IRE1a_active dimerization XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA splices Apoptosis Apoptosis IRE1a_active->Apoptosis prolonged stress XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein translation XBP1s_protein_nuc XBP1s XBP1s_protein->XBP1s_protein_nuc translocation UPR_genes UPR Target Genes (Chaperones, ERAD components) UPR_genes->ER_Stress resolves BI09 B-I09 BI09->IRE1a_active inhibits RNase activity XBP1s_protein_nuc->UPR_genes activates transcription

Caption: The IRE1α signaling pathway under ER stress and the inhibitory action of B-I09.

Experimental Protocols

Protocol 1: In Vitro Inhibition of XBP1 Splicing

This protocol details the procedure to assess the inhibitory effect of B-I09 on IRE1α-mediated XBP1 mRNA splicing in cultured cells.

Materials:

  • Cell line of interest (e.g., human WaC3 CLL cells)

  • Complete cell culture medium

  • B-I09 (stock solution in DMSO)

  • ER stress inducer (e.g., Tunicamycin or Thapsigargin)

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • PCR primers specific for spliced (XBP1s) and unspliced (XBP1u) XBP1 mRNA

  • Agarose gel electrophoresis system

  • qPCR system and reagents (for quantitative analysis)

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • ER Stress Induction (Optional): For cell lines with low basal ER stress, induce ER stress by treating with an appropriate concentration of Tunicamycin (e.g., 1-5 µg/mL) or Thapsigargin (e.g., 100-300 nM) for 4-6 hours.

  • B-I09 Treatment: Treat cells with varying concentrations of B-I09 (e.g., 0.1, 1, 10, 20 µM) or a vehicle control (DMSO) for 24 hours.[1] It is recommended to freshly prepare B-I09 solutions as the compound can be unstable in solution.[3]

  • Cell Harvest and RNA Extraction:

    • Wash cells once with ice-cold PBS.

    • Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit.

  • PCR Analysis:

    • Perform PCR using primers that flank the splice site of XBP1 mRNA. This will allow for the simultaneous amplification of both XBP1s and XBP1u.

    • Separate the PCR products on a 2-3% agarose gel. The unspliced XBP1 will appear as a larger band, and the spliced XBP1 will be a smaller band (due to the removal of a 26-nucleotide intron).

  • Quantitative Analysis (Optional): Perform qPCR using specific primers for XBP1s and a housekeeping gene to quantify the reduction in XBP1 splicing.

Protocol 2: Cell Viability and Apoptosis Assays

This protocol outlines the assessment of B-I09's effect on cell viability and its potential to induce apoptosis, particularly in cancer cell lines.

Materials:

  • Cell line of interest (e.g., MEC1, MEC2 human CLL cells)

  • Complete cell culture medium

  • B-I09 (stock solution in DMSO)

  • Cell viability reagent (e.g., MTT, XTT, or a luminescent ATP-based assay kit)

  • 96-well plates

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Cell Viability Assay (XTT Assay Example): [5]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well).

  • B-I09 Treatment: Treat cells with a range of B-I09 concentrations (e.g., 1-20 µM) or vehicle control for 48-96 hours.[5]

  • XTT Reagent Addition: Add XTT reagent to each well according to the manufacturer's protocol and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining):

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with B-I09 (e.g., 20 µM) or vehicle control for 48 hours.

  • Cell Harvest: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 3: Western Blot Analysis of ER Stress Markers

This protocol describes the detection of key ER stress-related proteins to confirm the modulation of the UPR by B-I09.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • B-I09 (stock solution in DMSO)

  • ER stress inducer (optional)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis system

  • Western blot transfer system

  • Primary antibodies (e.g., anti-IRE1α, anti-phospho-IRE1α, anti-XBP1s, anti-BiP/GRP78, anti-CHOP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with B-I09 as described in Protocol 1.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add a chemiluminescent substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

Protocol 4: In Vivo Studies in a Mouse Model of CLL

This protocol provides a general guideline for evaluating the in vivo efficacy of B-I09 in a tumor-bearing mouse model.[5]

Materials:

  • Tumor-bearing mice (e.g., Eµ-TCL1 transgenic mice for CLL)

  • B-I09 formulated for in vivo administration

  • Vehicle control

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Equipment for monitoring tumor progression (e.g., flow cytometry for blood analysis)

Procedure:

  • Animal Acclimatization and Tumor Establishment: Allow mice to acclimatize and monitor for the establishment of the disease (e.g., increased lymphocyte count in peripheral blood for CLL models).

  • Dosing and Administration:

    • Administer B-I09 at a dose of 50 mg/kg via intraperitoneal injection.[5]

    • A typical dosing schedule is once daily for 5 consecutive days per week for 3 weeks.[5]

    • Administer vehicle control to the control group.

  • Monitoring Tumor Progression:

    • Monitor tumor burden regularly. For CLL models, this can be done by analyzing peripheral blood samples for the percentage of leukemic cells using flow cytometry.

  • Toxicity Assessment: Monitor the general health of the mice, including body weight, throughout the study.

  • Endpoint Analysis: At the end of the study, sacrifice the mice and collect tissues (e.g., spleen, bone marrow) for further analysis, such as histology, flow cytometry, or Western blotting, to assess tumor load and target engagement.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., CLL, MM cells) treatment B-I09 Treatment (Dose-response & Time-course) cell_culture->treatment xbp1_splicing XBP1 Splicing Assay (RT-PCR) treatment->xbp1_splicing viability Cell Viability Assay (MTT, XTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot (ER Stress Markers) treatment->western_blot mouse_model Mouse Model (e.g., CLL xenograft) dosing B-I09 Administration (i.p. injection) mouse_model->dosing monitoring Tumor Growth Monitoring dosing->monitoring endpoint Endpoint Analysis (Histology, Flow Cytometry) monitoring->endpoint

Caption: A typical experimental workflow for investigating the effects of B-I09.

References

Troubleshooting & Optimization

B I09 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: B-I09

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of B-I09, a potent IRE1-XBP1 pathway inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving B-I09?

A1: B-I09 is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO.

Q2: What are the recommended storage conditions for B-I09?

A2: For long-term storage, solid B-I09 should be stored at -20°C. For short-term storage, 4°C with protection from light is also acceptable.

Q3: How stable is B-I09 in solution?

A3: B-I09 is known to be unstable in solution, and it is highly recommended to prepare fresh solutions for each experiment.[1] If a clear solution in an appropriate solvent is prepared, it may be stored at 4°C for up to one week; however, prolonged storage can lead to a loss of efficacy.[2]

Q4: Can I store B-I09 stock solutions in DMSO at -20°C?

A4: While storing stock solutions of small molecules in DMSO at -20°C is a common practice, the stability of B-I09 in DMSO over extended periods at -20°C has not been extensively reported. Given its inherent instability in solution, it is best to prepare fresh solutions or to prepare small aliquots of a concentrated stock and use them within a short timeframe. To ensure the integrity of your experiments, it is advisable to perform a stability assessment of your stock solutions under your specific storage conditions.

Q5: What are the potential consequences of using a degraded B-I09 solution?

A5: Using a degraded solution of B-I09 can lead to a variety of experimental issues, including reduced or no observable inhibitory effect on the IRE1-XBP1 pathway, inconsistent results between experiments, and the potential for off-target effects from degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or reduced inhibition of the IRE1-XBP1 pathway B-I09 has degraded in solution.Always prepare fresh solutions of B-I09 immediately before use. If using a stock solution, ensure it has been stored properly and for a minimal amount of time. Consider preparing smaller, single-use aliquots of your stock solution to minimize freeze-thaw cycles.
Incorrect concentration of B-I09 used.Verify the initial concentration of your stock solution and the final concentration in your assay.
Issues with the assay itself.Include appropriate positive and negative controls in your experiment to ensure the assay is working correctly.
Inconsistent results between experiments Variability in the age of the B-I09 solution.Standardize your experimental workflow to use freshly prepared B-I09 solutions for every experiment.
Precipitation of B-I09 in the culture medium.Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) and that B-I09 remains soluble at the final concentration.[3][4]
Observed cytotoxicity or off-target effects High concentration of DMSO in the final assay.Ensure the final concentration of the solvent (DMSO) is not toxic to your cells. It is recommended to keep the final DMSO concentration below 0.5%.[3][4]
Degradation products of B-I09 may have cytotoxic effects.Use freshly prepared B-I09 to minimize the presence of degradation products.

B-I09 Stability Data

While specific quantitative stability data for B-I09 across various solvents and temperatures is not extensively published, the following table summarizes the available qualitative information and general recommendations. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.

Parameter Condition Stability Summary Source
Solid Form -20°CRecommended for long-term storage.-
4°C, protect from lightSuitable for short-term storage.[1]
In Solution GeneralUnstable, freshly prepared solutions are recommended.[1]
4°CIf the solution is clear, it may be stored for up to one week, but loss of efficacy is possible.[2]
In DMSO GeneralSoluble.-
In Cell Culture Media GeneralStability is expected to be limited. Prepare fresh dilutions for each experiment.-

Experimental Protocol: Assessing the Stability of B-I09 in Solution

This protocol provides a general framework for determining the stability of B-I09 in a specific solvent and at a given temperature using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the degradation of B-I09 over time under specific storage conditions.

Materials:

  • B-I09 solid compound

  • HPLC-grade solvent of interest (e.g., DMSO, cell culture medium)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (to be optimized for B-I09 analysis)

  • Autosampler vials

  • Precision balance and volumetric flasks

Procedure:

  • Preparation of B-I09 Stock Solution:

    • Accurately weigh a known amount of B-I09 and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.

    • This will be your time zero (T=0) sample.

  • Sample Incubation:

    • Aliquot the stock solution into several autosampler vials.

    • Store the vials under the desired temperature conditions (e.g., 4°C, room temperature, 37°C).

  • HPLC Analysis:

    • Immediately analyze an aliquot of the T=0 sample by HPLC to determine the initial peak area of B-I09.

    • At specified time points (e.g., 1, 2, 4, 8, 24, 48 hours), retrieve a vial from each storage condition.

    • Analyze the samples by HPLC using the same method as the T=0 sample.

  • Data Analysis:

    • For each time point, calculate the percentage of B-I09 remaining compared to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Plot the % remaining B-I09 against time for each storage condition.

Expected Outcome: This experiment will generate quantitative data on the stability of B-I09 under the tested conditions, allowing for the determination of its half-life and informing best practices for its use in experiments.

Signaling Pathway and Experimental Workflow

IRE1-XBP1 Signaling Pathway

B-I09 is an inhibitor of the endoribonuclease (RNase) activity of IRE1α (Inositol-requiring enzyme 1 alpha). Under endoplasmic reticulum (ER) stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This activated RNase domain unconventionally splices a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1). This splicing event results in a frameshift, leading to the translation of the active transcription factor XBP1s. XBP1s then translocates to the nucleus and activates the transcription of genes involved in the unfolded protein response (UPR), aimed at restoring ER homeostasis. B-I09, by inhibiting the RNase activity of IRE1α, prevents the splicing of XBP1 mRNA and the subsequent activation of the UPR.

IRE1_XBP1_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1a_inactive IRE1α (inactive) ER_Stress->IRE1a_inactive induces IRE1a_active IRE1α (active) Dimerized & Phosphorylated IRE1a_inactive->IRE1a_active dimerization & autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_active->XBP1u_mRNA RNase activity (splicing) XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Active Transcription Factor) XBP1s_mRNA->XBP1s_protein translation B-I09 B-I09 B-I09->IRE1a_active inhibits XBP1s_protein_nuc XBP1s XBP1s_protein->XBP1s_protein_nuc translocation UPR_Genes UPR Target Genes XBP1s_protein_nuc->UPR_Genes activates transcription ER_Homeostasis ER Homeostasis Restoration UPR_Genes->ER_Homeostasis leads to

Caption: The IRE1-XBP1 signaling pathway and the inhibitory action of B-I09.

Experimental Workflow for Assessing B-I09 Stability

The following diagram outlines a logical workflow for researchers to assess the stability of B-I09 in their specific experimental context.

Stability_Workflow Start Start: Need for B-I09 Stability Data Prep_Stock Prepare Concentrated B-I09 Stock Solution (e.g., in DMSO) Start->Prep_Stock Define_Conditions Define Experimental Conditions: - Solvent (e.g., Culture Media) - Temperature (e.g., 4°C, 37°C) - Time Points Prep_Stock->Define_Conditions Prep_Samples Prepare Aliquots for Each Condition and Time Point Define_Conditions->Prep_Samples T0_Analysis Analyze T=0 Sample (Immediately after preparation) using HPLC/LC-MS Prep_Samples->T0_Analysis Incubate Incubate Samples under Defined Conditions Prep_Samples->Incubate Data_Analysis Calculate % Remaining B-I09 and Plot Degradation Curve T0_Analysis->Data_Analysis Time_Point_Analysis Analyze Samples at Each Time Point using HPLC/LC-MS Incubate->Time_Point_Analysis Time_Point_Analysis->Data_Analysis Conclusion Conclusion: Determine Stability and Define Handling Protocol Data_Analysis->Conclusion

Caption: A typical experimental workflow for assessing the stability of B-I09.

References

Technical Support Center: B-I09 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing B-I09, a potent IRE1 RNase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is B-I09 and what is its primary mechanism of action?

B-I09 is a cell-permeable IRE1 RNase inhibitor with an IC50 of 1.23 μM.[1] It functions by inhibiting the endoribonuclease activity of IRE1, a key component of the unfolded protein response (UPR). This inhibition prevents the splicing of X-box binding protein 1 (XBP1) mRNA, leading to a reduction in the expression of the active transcription factor XBP1s.[1]

Q2: What are the recommended storage and handling conditions for B-I09?

For long-term storage, B-I09 powder should be stored at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year.[2] The compound is supplied as a light yellow to brown solid.[1] It is recommended to protect it from light.[1]

Q3: Is B-I09 stable in solution?

No, B-I09 is unstable in solutions, and it is highly recommended to use freshly prepared solutions for experiments.[1] If a prepared solution is clear, it may be stored at 4°C for up to a week, but prolonged storage may lead to a loss of efficacy.[2] If the solution is a suspension, it should be prepared and used immediately.[2]

Troubleshooting Guides

Issue 1: Poor Solubility of B-I09

Symptoms:

  • Difficulty dissolving B-I09 powder.

  • Precipitation of the compound in stock solutions or cell culture media.

  • Inconsistent experimental results.

Possible Causes and Solutions:

CauseRecommended Solution
Improper Solvent B-I09 is soluble in DMSO at a concentration of up to 11.11 mg/mL (36.63 mM).[1] Use of newly opened, non-hygroscopic DMSO is crucial as absorbed water can significantly impact solubility.[1] Sonication is recommended to aid dissolution.[2]
Precipitation in Aqueous Media Direct dilution of a concentrated DMSO stock into aqueous buffers or cell culture media can cause precipitation. For cell-based assays, ensure the final DMSO concentration is kept at or below 0.1% to maintain cell viability. For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS.[2] Prepare this by sequentially adding and dissolving the components.
Low Temperature If precipitation occurs upon storage at 4°C or -20°C, gently warm the solution and vortex or sonicate to redissolve before use.
Issue 2: Compound Instability and Degradation

Symptoms:

  • Loss of inhibitory activity over time.

  • Variability between experiments, even with the same stock solution.

  • Unexpected cellular phenotypes.

Possible Causes and Solutions:

CauseRecommended Solution
Hydrolysis in Aqueous Solutions B-I09 is unstable in solution.[1] Always prepare fresh solutions immediately before use. For in vivo studies, the compound has a short half-life of approximately 1.5 hours in mouse plasma.[1]
Improper Storage of Solutions If a solution must be stored, aliquot and store at -80°C for no longer than one year.[2] Avoid repeated freeze-thaw cycles.
Light Exposure B-I09 should be protected from light.[1] Store stock solutions in amber vials or tubes wrapped in foil.
Issue 3: Off-Target Effects

Symptoms:

  • Cellular effects that are inconsistent with IRE1-XBP1 pathway inhibition.

  • Unexpected toxicity or side effects in vivo.

Possible Causes and Solutions:

CauseRecommended Solution
Inhibition of Other Kinases While B-I09 is considered a selective IRE1 inhibitor, like many kinase inhibitors, it may have off-target effects. One known effect is the compromise of B-Cell Receptor (BCR) signaling.[1]
Control Experiments To confirm that the observed phenotype is due to IRE1 inhibition, include appropriate controls. This can include using a structurally distinct IRE1 inhibitor or rescuing the phenotype by overexpressing spliced XBP1 (XBP1s).
Dose-Response Analysis Perform dose-response experiments to determine the lowest effective concentration of B-I09. This can help to minimize off-target effects which are often more pronounced at higher concentrations.

Experimental Protocols

In Vitro Cell Viability Assay (MTT/XTT)
  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of B-I09 in fresh, high-quality DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of B-I09 or vehicle control (DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT/XTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: If using MTT, add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Absorbance Reading: Measure the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.

Western Blot for XBP1s Expression
  • Cell Treatment: Treat cells with B-I09 at the desired concentration and for the appropriate time. Include a positive control for ER stress induction (e.g., tunicamycin or thapsigargin).

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against XBP1s overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

In Vivo Mouse Xenograft Study (CLL Model)
  • Cell Implantation: Inoculate immunodeficient mice (e.g., NSG) with a suitable number of CLL cells.

  • Compound Formulation: Prepare the dosing solution of B-I09 in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS.[2] The solution should be prepared fresh daily.

  • Dosing: Once tumors are established, administer B-I09 via intraperitoneal (i.p.) injection at a dose of 50 mg/kg. A typical dosing schedule is once daily for 5 consecutive days, followed by a 2-day break, for a total of 3 weeks.[1]

  • Monitoring: Monitor tumor growth by caliper measurements and the overall health of the mice (body weight, behavior) regularly.

  • Endpoint: At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, Western blot).

Visualizations

IRE1_Signaling_Pathway cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP sequesters IRE1_inactive IRE1 (inactive) BiP->IRE1_inactive dissociates from IRE1_active IRE1 (active) (Dimerized & Autophosphorylated) IRE1_inactive->IRE1_active dimerization & autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1_active->XBP1u_mRNA splices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA Ribosome Ribosome XBP1s_mRNA->Ribosome translation XBP1s_protein XBP1s Protein Ribosome->XBP1s_protein UPRE UPR Target Genes XBP1s_protein->UPRE activates transcription BI09 B-I09 BI09->IRE1_active inhibits RNase activity

Caption: The IRE1 signaling pathway and the inhibitory action of B-I09.

B_I09_Experimental_Workflow cluster_Preparation Preparation cluster_In_Vitro In Vitro Experiment cluster_In_Vivo In Vivo Experiment cluster_Analysis Data Analysis prep_compound Prepare fresh B-I09 solution in DMSO treatment Treat cells with B-I09 (include vehicle control) prep_compound->treatment prep_cells Culture and plate cells prep_cells->treatment incubation Incubate for desired duration treatment->incubation endpoint_assay Perform endpoint assay (e.g., Viability, Western Blot, RT-qPCR) incubation->endpoint_assay data_collection Collect raw data endpoint_assay->data_collection animal_model Establish animal model (e.g., CLL xenograft) formulation Formulate B-I09 for injection animal_model->formulation dosing Administer B-I09 to animals (e.g., i.p. injection) formulation->dosing monitoring Monitor tumor growth and animal health dosing->monitoring endpoint_analysis Endpoint analysis (e.g., tumor volume, tissue analysis) monitoring->endpoint_analysis endpoint_analysis->data_collection statistical_analysis Perform statistical analysis data_collection->statistical_analysis interpretation Interpret results statistical_analysis->interpretation

Caption: A logical workflow for conducting experiments with B-I09.

References

troubleshooting B I09 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with B I09. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on addressing challenges related to its use in aqueous solutions.

Troubleshooting Guide

Issue: Precipitate formation when preparing aqueous solutions of this compound.

This compound is described as a water-soluble prodrug; however, issues with apparent insolubility or precipitation can arise under certain conditions. This guide provides a systematic approach to troubleshooting these issues.

Q1: I observed a precipitate after diluting my this compound DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media). What should I do?

A1: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here is a step-by-step troubleshooting workflow:

G start Precipitate observed upon dilution of this compound DMSO stock in aqueous buffer check_final_dmso Is the final DMSO concentration <1%? start->check_final_dmso increase_dmso Increase final DMSO concentration (up to 0.5% for most cell lines) check_final_dmso->increase_dmso No check_ph What is the pH of your aqueous buffer? check_final_dmso->check_ph Yes increase_dmso->check_ph end_soluble Solution is clear. increase_dmso->end_soluble Soluble adjust_ph Adjust buffer pH. Consider a pre-dissolution buffer. check_ph->adjust_ph Not neutral or unstable use_cosolvents Prepare a fresh solution using co-solvents. check_ph->use_cosolvents Neutral and stable adjust_ph->use_cosolvents adjust_ph->end_soluble Soluble sonicate Gently sonicate the solution. use_cosolvents->sonicate use_cosolvents->end_soluble Soluble warm Warm the solution gently (e.g., 37°C). sonicate->warm sonicate->end_soluble Soluble sbe_beta_cd Consider using a cyclodextrin-based formulation. warm->sbe_beta_cd warm->end_soluble Soluble end_precipitate Precipitate persists. Contact technical support. sbe_beta_cd->end_precipitate Precipitate remains sbe_beta_cd->end_soluble Soluble

Caption: Troubleshooting workflow for this compound precipitation.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[1][2][3] It is soluble in DMSO up to 50 mM.[1][2] For optimal results, use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2]

Q3: How can I prepare this compound for in vitro experiments in cell culture media?

A3: For in vitro assays, a common practice is to dilute a high-concentration DMSO stock solution into the cell culture medium to achieve the final desired concentration. To minimize precipitation, ensure the final concentration of DMSO in the culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.

Experimental Protocol: Preparing this compound for In Vitro Assays

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, dissolve 3.03 mg of this compound (Molecular Weight: 303.31 g/mol ) in 1 mL of DMSO.

  • Vortex the stock solution until the compound is fully dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.

  • Serially dilute the stock solution in your cell culture medium (e.g., DMEM or RPMI-1640) to the desired final concentration. For instance, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution into the medium. Ensure rapid mixing during dilution.

Q4: I need to administer this compound in an animal model. How can I prepare a formulation for in vivo use?

A4: For in vivo studies, particularly for intraperitoneal injection, a formulation containing co-solvents is often necessary to maintain the solubility of the compound in an aqueous-based vehicle. A commonly used vehicle for poorly soluble compounds consists of DMSO, PEG300, Tween-80, and saline.

Experimental Protocol: In Vivo Formulation of this compound

This protocol is adapted from general recommendations for compounds with limited aqueous solubility.

  • Dissolve this compound in DMSO. For a target dose of 50 mg/kg, you can prepare a concentrated stock.

  • Add PEG300. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]

  • Add Tween-80.

  • Finally, add saline to the desired final volume.

It is crucial to add the components in this specific order and ensure the solution is clear before adding the next component.

Another reported method for in vivo administration of this compound at 50 mg/kg in mice involved dissolving the compound in DMSO for intraperitoneal injection.[4]

A formulation using a cyclodextrin has also been suggested:

  • Prepare a stock solution of this compound in DMSO (e.g., 11.1 mg/mL).

  • Add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.

  • Mix thoroughly. This should yield a clear solution of at least 1.11 mg/mL.[2]

Component In Vivo Formulation 1 In Vivo Formulation 2
Solvent 1 10% DMSODMSO
Co-solvent 1 40% PEG300-
Surfactant 5% Tween-80-
Vehicle 45% Saline-
Solubilizing Agent -20% SBE-β-CD in Saline

Frequently Asked Questions (FAQs)

Q5: What is the mechanism of action of this compound?

A5: this compound is an inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1 (IRE1).[5] IRE1 is a key sensor of endoplasmic reticulum (ER) stress. By inhibiting IRE1's RNase activity, this compound prevents the splicing of X-box binding protein 1 (XBP1) mRNA. This, in turn, blocks the production of the active XBP1s transcription factor, a crucial component of the unfolded protein response (UPR).

G ER_Stress Endoplasmic Reticulum (ER) Stress (e.g., accumulation of unfolded proteins) IRE1_dimer IRE1 Dimerization and Autophosphorylation ER_Stress->IRE1_dimer IRE1_active Activated IRE1 RNase IRE1_dimer->IRE1_active XBP1u_mRNA Unspliced XBP1 (XBP1u) mRNA IRE1_active->XBP1u_mRNA splicing XBP1s_mRNA Spliced XBP1 (XBP1s) mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Active Transcription Factor) XBP1s_mRNA->XBP1s_protein translation UPR_genes Upregulation of UPR Target Genes (e.g., chaperones, ERAD components) XBP1s_protein->UPR_genes nuclear translocation Cell_Survival Cell Survival and Adaptation UPR_genes->Cell_Survival BI09 This compound BI09->Inhibition Inhibition->IRE1_active Inhibition

Caption: this compound mechanism of action within the IRE1/XBP1 signaling pathway.

Q6: What is the known stability of this compound in solution?

A6: It is recommended to freshly prepare solutions of this compound, as the compound may be unstable in solution.[2] If storage is necessary, it is best to store stock solutions at -80°C for up to one year.[3]

Q7: What are the key chemical properties of this compound?

A7: The following table summarizes the key chemical properties of this compound.

Property Value
Molecular Weight 303.31 g/mol [1][2][3]
Formula C16H17NO5[1][2][3]
CAS Number 1607803-67-7[1][2][3]
Appearance Solid[2][3]
Color Light yellow to brown[2]

Q8: Are there any general tips for working with compounds that have limited aqueous solubility?

A8: Yes, here are some general recommendations:

  • Start with a high-concentration stock in an appropriate organic solvent: DMSO is a common choice for many small molecule inhibitors.

  • Minimize the final concentration of the organic solvent in your aqueous solution: High concentrations can be toxic to cells and may cause the compound to precipitate.

  • Use sonication or gentle warming: These methods can help to dissolve the compound, but be cautious as excessive heat can cause degradation.

  • Consider the pH of your aqueous buffer: The solubility of a compound can be pH-dependent.

  • Employ solubilizing agents: Co-solvents (e.g., PEG300, ethanol) and cyclodextrins can enhance the solubility of hydrophobic compounds in aqueous solutions.

  • Prepare solutions fresh: This is especially important for compounds that may be unstable in solution over time.

References

Technical Support Center: BI-09 Stability and Handling Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive support for researchers, scientists, and drug development professionals working with the novel kinase inhibitor BI-09. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to prevent its degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My in-vitro assay results with BI-09 are inconsistent. Could compound degradation be the cause?

A1: Yes, inconsistent results are a common symptom of compound instability. BI-09, like many small molecule inhibitors, is susceptible to degradation under suboptimal conditions. Factors such as temperature fluctuations, pH of the solvent, and exposure to light can lead to a decrease in the active concentration of the compound, resulting in variable assay outcomes. We recommend reviewing your storage and handling procedures against the best practices outlined in this guide.

Q2: What are the primary factors that can cause BI-09 to degrade?

A2: The main factors affecting the stability of small molecules like BI-09 are:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1][2][3]

  • pH: BI-09 is sensitive to pH. Extreme acidic or alkaline conditions, and even neutral pH in some aqueous solutions, can catalyze hydrolysis or other degradation pathways.[1][2][4]

  • Light: Exposure to UV or even ambient light can cause photodegradation of light-sensitive compounds.[1]

  • Oxidation: The presence of oxygen can lead to oxidative degradation of susceptible functional groups within the BI-09 molecule.[1]

  • Moisture: For solid BI-09, absorption of moisture can promote hydrolysis and degradation.[3]

  • Repeated Freeze-Thaw Cycles: This can lead to the degradation of compounds in solution and is a common issue in compound management.[5]

Q3: What are the ideal storage conditions for BI-09?

A3: To ensure maximum stability, BI-09 should be stored under the following conditions:

  • Solid Form: Store lyophilized BI-09 at -20°C or below in a tightly sealed container, protected from light and moisture.[4] The use of a desiccator is recommended for long-term storage.

  • In Solution (Stock Solutions): Prepare stock solutions in an appropriate solvent (e.g., DMSO) at a high concentration. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Q4: I need to prepare working solutions of BI-09 for my cell-based assays. What is the best practice?

A4: When preparing working solutions from your DMSO stock, it is crucial to minimize the time the compound spends in aqueous media before being added to the cells. It is recommended to perform serial dilutions in your cell culture medium immediately before use. Avoid preparing large batches of working solutions in aqueous buffers and storing them for extended periods, even at 4°C.

Q5: How can I check if my stock solution of BI-09 has degraded?

A5: If you suspect degradation, you can perform a quality control check. This can be done by comparing the performance of your current stock solution in a reliable assay with a freshly prepared solution from a new vial of solid BI-09. Alternatively, analytical methods like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of your stock solution and detect the presence of degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity over time Degradation of stock solutionPrepare fresh stock solutions from solid compound. Aliquot into single-use vials to minimize freeze-thaw cycles. Store at -80°C.
High variability between replicate wells Incomplete solubilization or precipitation of BI-09 in aqueous assay buffer.Ensure complete dissolution of the DMSO stock before preparing aqueous dilutions. Visually inspect for any precipitation. Consider reducing the final assay concentration if solubility is an issue.
Inconsistent results between experiments Degradation of BI-09 in working solutions.Prepare fresh working solutions immediately before each experiment. Minimize the time the compound is in an aqueous buffer.
Unexpected off-target effects Formation of active degradation products.Confirm the purity of your BI-09 stock solution using HPLC. If degradation is confirmed, acquire a new batch of the compound.

Quantitative Stability Data

While specific stability data for the proprietary compound BI-09 is not publicly available, the following table presents stability data for the well-characterized kinase inhibitor Imatinib under various stress conditions. This data is representative of the types of degradation that can be expected for small molecule inhibitors and highlights the importance of controlling experimental conditions.

Condition Duration Imatinib Degradation (%) Reference
Temperature
40°C1 week< 7%[4]
105°C90 hoursSignificant degradation observed
pH
pH 4 (Acidic)Not specifiedStable[4]
pH 7 (Neutral)Not specified~35-40%[4]
pH 10 (Alkaline)Not specifiedStable[4]
Humidity
>90%2 daysNo significant degradation[4]
Light
UV ExposureNot specifiedDegradation observed

Experimental Protocols

Protocol 1: Preparation of BI-09 Stock and Working Solutions

This protocol outlines the best practices for preparing BI-09 solutions to minimize degradation.

Materials:

  • Lyophilized BI-09

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-binding microcentrifuge tubes

  • Calibrated pipettes and sterile, low-retention tips

  • Vortex mixer

  • Appropriate cell culture medium or assay buffer

Procedure:

  • Reconstitution of Lyophilized BI-09: a. Allow the vial of lyophilized BI-09 to equilibrate to room temperature before opening to prevent condensation. b. Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). c. Tightly cap the vial and vortex thoroughly for at least 2 minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particles.

  • Aliquoting and Storage of Stock Solution: a. Immediately after reconstitution, aliquot the stock solution into single-use volumes in sterile, low-binding microcentrifuge tubes. The aliquot volume should be sufficient for one experiment to avoid freeze-thaw cycles. b. Clearly label each aliquot with the compound name, concentration, and date of preparation. c. Store the aliquots at -80°C.

  • Preparation of Working Solutions: a. On the day of the experiment, retrieve a single aliquot of the BI-09 stock solution from the -80°C freezer. b. Thaw the stock solution at room temperature and briefly centrifuge to collect the contents at the bottom of the tube. c. Perform serial dilutions of the stock solution in the appropriate pre-warmed cell culture medium or assay buffer to achieve the final desired concentrations. d. Use the working solutions immediately after preparation. Do not store working solutions in aqueous buffers.

Protocol 2: General In-Vitro Kinase Assay with BI-09

This protocol provides a general workflow for performing an in-vitro kinase assay, with considerations for maintaining BI-09 stability.

Materials:

  • BI-09 working solutions (prepared as per Protocol 1)

  • Recombinant kinase

  • Kinase-specific substrate

  • Kinase assay buffer

  • ATP solution

  • Stop solution

  • Detection reagent

  • Microplate reader

Procedure:

  • Assay Plate Preparation: a. Add the desired volume of kinase assay buffer to all wells of a microplate. b. Add the BI-09 working solutions at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO at the same final concentration as the BI-09 solutions). c. Add the recombinant kinase to all wells except the negative control wells. d. Add the kinase-specific substrate to all wells. e. Mix the plate gently on a plate shaker for 1 minute.

  • Initiation and Incubation: a. Initiate the kinase reaction by adding the ATP solution to all wells. b. Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for the predetermined reaction time.

  • Termination and Detection: a. Stop the reaction by adding the stop solution to all wells. b. Add the detection reagent according to the manufacturer's instructions. c. Incubate the plate for the recommended time to allow the signal to develop. d. Read the plate on a microplate reader at the appropriate wavelength.

Visualizations

Signaling Pathway

MAPK_Signaling_Pathway cluster_0 Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Grb2 Grb2 RTK->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation, Survival) Transcription_Factors->Cellular_Response BI09 BI-09 BI09->Raf Experimental_Workflow start Start reconstitute Reconstitute Lyophilized BI-09 in DMSO start->reconstitute aliquot Aliquot Stock Solution (Single-Use) reconstitute->aliquot store Store at -80°C aliquot->store prepare_working Prepare Fresh Working Solutions in Assay Buffer store->prepare_working plate_setup Set up Assay Plate: Buffer, BI-09, Kinase, Substrate prepare_working->plate_setup initiate_reaction Initiate Reaction with ATP plate_setup->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Add Detection Reagent and Read Plate stop_reaction->detect_signal analyze Analyze Data detect_signal->analyze

References

BI-09 Technical Support Center: Managing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the potential off-target effects of BI-09, a potent IRE-1 RNase inhibitor. While BI-09 is a valuable tool for studying the unfolded protein response (UPR), it is crucial to characterize its selectivity to ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and potential off-target effects of BI-09?

BI-09 is a selective inhibitor of the RNase activity of Inositol-requiring enzyme 1 (IRE-1), with a reported IC50 of 1.23 μM[1]. Its on-target effect is the inhibition of XBP1 mRNA splicing, a key step in the UPR pathway.

While a comprehensive public off-target profile for BI-09 is not available, studies on structurally related IRE-1 inhibitors suggest a potential for off-target activities, particularly against protein kinases. For instance, the IRE-1 inhibitor AMG-18 has been shown to have off-target effects on Bruton's tyrosine kinase (BTK), contributing to its cytotoxicity. Given the structural similarities among some IRE-1 inhibitors, it is plausible that BI-09 could exhibit a similar off-target profile.

Q2: Why is it important to consider the off-target effects of BI-09 in my experiments?

Q3: How can I assess the potential off-target profile of BI-09 in my experimental system?

Several methods can be employed to investigate the off-target profile of BI-09:

  • Kinase Selectivity Profiling (Kinome Scan): This is a high-throughput screening method that assesses the inhibitory activity of a compound against a large panel of purified kinases. This would provide a broad overview of potential kinase off-targets.

  • Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of proteins upon ligand binding in a cellular context. It can be used to confirm direct target engagement with IRE-1 and identify other proteins that are stabilized or destabilized by BI-09, suggesting potential off-target interactions.[2][3][4]

  • Quantitative Proteomics: This approach can identify changes in the cellular proteome or phosphoproteome upon treatment with BI-09. This can reveal alterations in signaling pathways that may be indicative of off-target effects.

Troubleshooting Guide

Issue: I'm observing a stronger or different phenotype than expected with BI-09 treatment.

Possible Cause: This could be due to an off-target effect of BI-09 in your specific cell type or experimental conditions.

Troubleshooting Steps:

  • Validate On-Target Engagement:

    • Confirm that BI-09 is inhibiting IRE-1 RNase activity in your system by measuring the levels of spliced XBP1 (XBP1s) mRNA or protein. A dose-dependent decrease in XBP1s would indicate on-target activity.

    • Perform a CETSA experiment to confirm direct binding of BI-09 to IRE-1 in your cells.[2][3][4]

  • Investigate Potential Off-Targets:

    • If you suspect kinase inhibition as a potential off-target effect (based on literature for similar compounds), perform a targeted western blot analysis for the phosphorylation status of key signaling proteins in pathways potentially affected (e.g., BTK signaling pathway).

    • For a broader, unbiased view, consider a kinome scan or a quantitative phosphoproteomics experiment to identify kinases or signaling pathways affected by BI-09.

  • Use a Structurally Unrelated IRE-1 Inhibitor:

    • To confirm that the observed phenotype is due to IRE-1 inhibition, use a structurally distinct IRE-1 inhibitor (e.g., KIRA6, STF-083010) as a control. If the phenotype is replicated with a different inhibitor, it is more likely to be an on-target effect.

Issue: I'm observing high cytotoxicity with BI-09 at concentrations required for IRE-1 inhibition.

Possible Cause: The cytotoxicity may be a result of off-target effects, particularly if key survival pathways are being inhibited.

Troubleshooting Steps:

  • Determine the Therapeutic Window:

    • Perform a dose-response curve for both IRE-1 inhibition (measuring XBP1s levels) and cytotoxicity (e.g., using a cell viability assay like MTT or CellTiter-Glo). This will help you identify a concentration range where you see significant on-target activity with minimal toxicity.

  • Investigate Off-Target-Mediated Toxicity:

    • Based on any identified off-targets (from kinome scanning or proteomics), investigate if inhibition of these targets is known to cause cytotoxicity in your cell type.

    • If a specific off-target is suspected, you can use a more selective inhibitor for that target to see if it phenocopies the cytotoxicity observed with BI-09.

  • Optimize Experimental Conditions:

    • Reduce the treatment duration with BI-09 to the minimum time required to observe the desired on-target effect.

    • Ensure optimal cell culture conditions to minimize cellular stress, which can sometimes exacerbate compound toxicity.[5][6][7]

Quantitative Data Summary

The following tables present hypothetical off-target profiling data for BI-09, based on the known off-target profile of the structurally related IRE-1 inhibitor AMG-18. This data is for illustrative purposes only and should not be considered as experimentally verified results for BI-09.

Table 1: Hypothetical Kinome Scan Data for BI-09 (1 µM)

Kinase TargetPercent Inhibition
IRE-1 (On-Target) 85%
BTK (Off-Target) 72%
LYN (Off-Target)45%
CSK (Off-Target)38%
FYN (Off-Target)32%
Other 400+ kinases< 30%

Table 2: Hypothetical IC50 Values for BI-09 against On- and Off-Targets

TargetIC50 (µM)
IRE-1 (RNase activity)1.23
BTK2.5
LYN8.7
CSK15.2
FYN21.5

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (Kinome Scan)

This protocol outlines a general procedure for assessing the selectivity of BI-09 against a panel of kinases. Commercial services are widely available for this type of analysis.

Methodology:

  • Compound Preparation: Prepare a stock solution of BI-09 in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Serially dilute the BI-09 stock solution to the desired final concentrations for screening (e.g., a single high concentration of 1 µM or a dose-response range).

  • Kinase Reactions: In a multi-well plate, incubate a panel of purified recombinant kinases with their respective substrates and ATP in the presence of BI-09 or vehicle control (DMSO).

  • Activity Measurement: Measure kinase activity using a suitable detection method, such as radiometric assay (e.g., ³³P-ATP incorporation) or fluorescence/luminescence-based assays that detect ADP production or substrate phosphorylation.

  • Data Analysis: Calculate the percent inhibition of each kinase by BI-09 compared to the vehicle control. For dose-response experiments, determine the IC50 value for each inhibited kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to confirm the direct binding of BI-09 to IRE-1 and other potential off-targets in intact cells.[2][3][4]

Methodology:

  • Cell Treatment: Treat cultured cells with BI-09 at the desired concentration or with a vehicle control (DMSO) for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the protein levels of IRE-1 (and any suspected off-targets) by Western blotting or other protein detection methods.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of BI-09 indicates target engagement.

Protocol 3: Quantitative Phosphoproteomics

This protocol provides a general workflow for identifying off-target kinase activity of BI-09 by analyzing changes in the cellular phosphoproteome.

Methodology:

  • Cell Culture and Treatment: Grow cells to the desired confluency and treat them with BI-09 or a vehicle control for a specific time.

  • Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides from the total peptide mixture using methods like titanium dioxide (TiO₂) chromatography or immunoprecipitation with anti-phospho-tyrosine/threonine/serine antibodies.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the phosphopeptides.

  • Data Analysis: Use specialized software to identify the proteins and phosphorylation sites that show significant changes in abundance upon BI-09 treatment. This can reveal signaling pathways that are modulated by the inhibitor.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) LYN LYN BCR->LYN Activation SYK SYK LYN->SYK BTK BTK (Potential Off-Target) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression BI09 BI-09 (Hypothetical Inhibition) BI09->BTK

Caption: Hypothetical off-target inhibition of the BTK signaling pathway by BI-09.

Experimental_Workflow cluster_problem Problem Identification cluster_validation On-Target Validation cluster_offtarget Off-Target Investigation cluster_mitigation Mitigation Strategy Phenotype Unexpected Phenotype or Cytotoxicity XBP1s Measure XBP1s levels Phenotype->XBP1s CETSA_IRE1 CETSA for IRE-1 Phenotype->CETSA_IRE1 Kinome_Scan Kinome Scan XBP1s->Kinome_Scan Phosphoproteomics Phosphoproteomics CETSA_IRE1->Phosphoproteomics CETSA_Broad Broad CETSA CETSA_IRE1->CETSA_Broad Dose_Optimization Optimize Concentration Kinome_Scan->Dose_Optimization Orthogonal_Inhibitor Use Orthogonal Inhibitor Phosphoproteomics->Orthogonal_Inhibitor Time_Course Optimize Treatment Time CETSA_Broad->Time_Course

Caption: Troubleshooting workflow for unexpected results with BI-09.

Logical_Relationship cluster_effects Potential Effects cluster_outcomes Experimental Outcomes BI09 BI-09 On_Target On-Target: IRE-1 Inhibition BI09->On_Target Off_Target Off-Target: Kinase Inhibition (e.g., BTK) BI09->Off_Target Expected_Phenotype Expected Phenotype (UPR Modulation) On_Target->Expected_Phenotype Unexpected_Phenotype Unexpected Phenotype (e.g., Cytotoxicity) On_Target->Unexpected_Phenotype Synergistic or confounding effects Off_Target->Unexpected_Phenotype

Caption: Logical relationship between BI-09's potential on- and off-target effects.

References

Technical Support Center: B-I09 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of B-I09, a potent IRE-1 RNase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is B-I09 and what is its mechanism of action?

B-I09 is a cell-permeable inhibitor of the IRE-1 RNase with an IC50 of 1.23 μM.[1][2] It functions by inhibiting the IRE-1/XBP1 pathway, which is a critical component of the endoplasmic reticulum (ER) stress response. By blocking the RNase activity of IRE-1, B-I09 prevents the splicing of XBP1 mRNA, leading to a reduction in the expression of the active transcription factor XBP-1s.[1][3] This disruption of the ER stress response can compromise the survival of cancer cells that rely on this pathway, such as those in chronic lymphocytic leukemia (CLL) and multiple myeloma (MM).[3][4]

Q2: What are the key chemical and physical properties of B-I09?

Here is a summary of the key properties of B-I09:

PropertyValueReference
Molecular Weight303.31 g/mol
FormulaC16H17NO5
Purity≥98%
IC50 (IRE-1 RNase)1.23 µM (1230 nM)[1][2]
SolubilitySoluble to 50 mM in DMSO
StorageStore at -20°C
CAS Number1607803-67-7

Q3: What are the known pharmacokinetic properties of B-I09 in mice?

In vivo studies in mice have revealed the following pharmacokinetic parameters for B-I09:

ParameterValueReference
Half-life (t1/2)~1.5 hours[1][2]
Time to Peak Concentration (Tmax)15 minutes post-administration[1][2]
Peak Plasma Concentration (Cmax)~39 µM[1][2]

Troubleshooting Guide

Q4: I am observing inconsistent or lower-than-expected efficacy of B-I09 in my in vivo experiments. What are the potential causes and solutions?

Several factors can contribute to suboptimal in vivo efficacy of B-I09. Here are some common issues and troubleshooting steps:

  • Compound Instability: B-I09 is unstable in solution.[1]

    • Solution: Always prepare B-I09 solutions fresh before each administration.[1] Avoid storing the compound in solution for extended periods.

  • Suboptimal Dosing and Schedule: The short half-life of B-I09 (~1.5 hours) necessitates a carefully planned dosing regimen to maintain therapeutic concentrations.[1][2]

    • Solution: A frequent dosing schedule is recommended. For example, a regimen of intraperitoneal (IP) injection at 50 mg/kg for the first 5 days of each week for 3 weeks has been used successfully in a CLL mouse model.[1]

  • Poor Bioavailability/Solubility in Formulation: While soluble in DMSO, the final formulation for injection needs to be compatible with in vivo administration and ensure adequate bioavailability.

    • Solution: While DMSO is a common solvent for initial solubilization, it is crucial to use a well-tolerated vehicle for injection. Consider co-solvents or formulating B-I09 in vehicles designed for poorly soluble compounds. Always perform a small pilot study to assess the tolerability of your chosen vehicle.

Q5: I am concerned about potential off-target effects of B-I09. What is known and how can I mitigate this?

While B-I09 is designed to be a specific IRE-1 RNase inhibitor, the possibility of off-target effects should always be considered with kinase inhibitors.

  • Known Off-Target Profile: One study compared B-I09 with another IRE-1 inhibitor, AMG-18, and found that AMG-18 had broader effects on B-cell receptor (BCR) signaling, suggesting potential off-target activities for AMG-18.[3] In contrast, B-I09's effect was more specific to compromising BCR-dependent signaling without affecting general protein transport.[4]

  • Mitigation Strategies:

    • Dose-Response Studies: Conduct careful dose-response studies to identify the lowest effective dose that minimizes potential off-target effects.

    • Selective Combination Therapy: Combining B-I09 with other targeted agents may allow for lower, more specific doses of each compound, thereby reducing the likelihood of off-target toxicity. Synergistic effects have been observed when B-I09 is co-administered with the BTK inhibitor ibrutinib or with PI3K/AKT pathway inhibitors.[3][4]

Q6: Can I enhance the efficacy of B-I09 by combining it with other drugs?

Yes, combination therapy has been shown to enhance the anti-cancer effects of B-I09.

  • BTK Inhibitors: Co-administration with the BTK inhibitor ibrutinib has been shown to synergistically induce apoptosis in various hematopoietic malignancy models.[4]

  • PI3K/AKT Pathway Inhibitors: The cytotoxicity of B-I09 can be enhanced by combining it with inhibitors of the PI3K/AKT pathway.[3]

  • Chemotherapy: B-I09 has demonstrated synergistic effects with doxorubicin against c-Myc-overexpressing Burkitt's lymphoma.[4]

Experimental Protocols

Protocol 1: In Vivo Administration of B-I09 in a CLL Mouse Model

This protocol is based on a published study and serves as a reference.[1] Researchers should adapt it to their specific experimental needs.

  • Preparation of B-I09 Solution:

    • Due to its instability in solution, prepare B-I09 fresh immediately before each injection.[1]

    • Dissolve B-I09 in a suitable vehicle. While the primary solvent is DMSO, the final injection vehicle should be well-tolerated by the animals (e.g., a mixture of DMSO, PEG, and saline). It is critical to perform a vehicle tolerability study beforehand.

  • Dosing and Administration:

    • Animal Model: CLL tumor-bearing mice.

    • Dose: 50 mg/kg.

    • Route of Administration: Intraperitoneal (IP) injection.

    • Dosing Schedule: Administer once daily for the first 5 days of each week, for a total of 3 weeks.

  • Monitoring:

    • Monitor mice regularly for signs of toxicity, tumor progression, and overall health.

    • Collect blood or tissue samples at appropriate time points to assess pharmacodynamic markers (e.g., XBP-1s levels) and therapeutic efficacy.

Visualizations

B_I09_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus ER_Lumen ER Lumen IRE1 IRE1α XBP1u_mRNA XBP1u mRNA IRE1->XBP1u_mRNA Splices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_Protein XBP1s Protein (Active Transcription Factor) XBP1s_mRNA->XBP1s_Protein Translation UPR_Genes UPR Target Gene Transcription XBP1s_Protein->UPR_Genes Promotes BI09 B-I09 BI09->IRE1 Inhibits RNase Activity ER_Stress ER Stress ER_Stress->IRE1 Activates

Caption: Mechanism of action of B-I09 in the IRE1/XBP1 pathway.

Experimental_Workflow Start Start: In Vivo Study with B-I09 Prep Prepare Fresh B-I09 Solution (50 mg/kg in suitable vehicle) Start->Prep Admin Administer via IP Injection (Daily, 5 days/week for 3 weeks) Prep->Admin Monitor Monitor Animal Health & Tumor Growth Admin->Monitor Analysis Pharmacodynamic & Efficacy Analysis (e.g., XBP-1s levels, tumor volume) Monitor->Analysis Results Evaluate Results Analysis->Results Troubleshoot Troubleshooting: - Inconsistent Efficacy? - Toxicity? Results->Troubleshoot Optimize Optimize Protocol: - Adjust Dose/Schedule - Reformulate Vehicle - Consider Combination Therapy Troubleshoot->Optimize Yes End End of Study Troubleshoot->End No Optimize->Prep

Caption: A general experimental workflow for in vivo studies with B-I09.

References

Technical Support Center: Overcoming Resistance to BI-09 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to BI-09 treatment in cancer cells.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to BI-09, is now showing signs of resistance. What are the common mechanisms of acquired resistance to targeted therapies like BI-09?

A1: Acquired resistance to targeted therapies such as BI-09 can arise through various mechanisms. The most common include:

  • Secondary Mutations in the Target Kinase: A "gatekeeper" mutation can arise in the kinase that BI-09 targets, preventing the drug from binding effectively while preserving the kinase's activity.[1]

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the pathway inhibited by BI-09, thereby restoring downstream signaling required for proliferation and survival.[1]

  • Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump BI-09 out of the cell, reducing its intracellular concentration and efficacy.[2]

  • Histological Transformation: In some cases, the cancer cells may undergo a change in their fundamental type (e.g., from adenocarcinoma to squamous cell carcinoma), rendering them non-responsive to the targeted therapy.[3]

  • Changes in the Tumor Microenvironment: The environment surrounding the tumor can contribute to drug resistance by providing survival signals to the cancer cells.[4]

Q2: How can I determine the mechanism of resistance in my cell line?

A2: A systematic approach is recommended to identify the resistance mechanism:

  • Sequence the Target Kinase: Perform Sanger or next-generation sequencing (NGS) of the gene encoding the target of BI-09 in your resistant cell line to check for secondary mutations.

  • Assess Bypass Pathway Activation: Use techniques like phosphoproteomics or Western blotting to analyze the activation status of key signaling pathways that are known to act as bypass routes (e.g., EGFR, MET, PI3K/Akt).[1]

  • Investigate Drug Efflux: Measure the intracellular concentration of BI-09 in sensitive versus resistant cells. Overexpression of efflux pumps can be assessed by qPCR or Western blotting for genes like ABCB1 (encoding P-gp).

  • Perform Cellular Characterization: Analyze the morphology and expression of cell lineage markers to check for any histological transformation.

Q3: What are some initial strategies to overcome BI-09 resistance in my experiments?

A3: Based on the mechanism of resistance, several strategies can be employed:

  • Combination Therapy: Combining BI-09 with an inhibitor of a bypass pathway can be highly effective.[5][6] For example, if the PI3K/Akt pathway is activated, combining BI-09 with a PI3K inhibitor may restore sensitivity.

  • Next-Generation Inhibitors: If a specific gatekeeper mutation is identified, a next-generation inhibitor designed to be effective against that mutant kinase could be used.

  • Efflux Pump Inhibitors: If resistance is due to efflux pump upregulation, co-treatment with an ABC transporter inhibitor may increase the intracellular concentration of BI-09.

  • Immunotherapy Combinations: Combining BI-09 with immunotherapy can be a strategy to target the cancer cells through a different mechanism.[4]

Troubleshooting Guides

Problem 1: Gradual loss of BI-09 efficacy in long-term cell culture.
Possible Cause Recommended Action
Development of a resistant subclone Isolate single-cell clones from the resistant population and test their individual sensitivity to BI-09. This will allow you to study a more homogeneous resistant population.
Changes in cell culture media components Ensure that the media composition has not changed. Some media components can interfere with drug activity or promote cell survival. Culture cells in a fresh batch of media and re-assess BI-09 sensitivity.
Mycoplasma contamination Test your cell line for mycoplasma contamination. Mycoplasma can alter cellular responses to drugs.
Problem 2: Inconsistent results in BI-09 sensitivity assays.
Possible Cause Recommended Action
Cell seeding density Optimize and standardize the cell seeding density for your assays. Cell density can affect growth rates and drug responses.
Drug stability Ensure that BI-09 is properly stored and that the stock solutions are not degraded. Prepare fresh dilutions for each experiment.
Assay incubation time The duration of drug exposure can significantly impact the results. Perform a time-course experiment to determine the optimal endpoint for your cell line.

Quantitative Data Summary

Table 1: BI-09 IC50 Values in Sensitive and Resistant Cell Lines

Cell LineBI-09 IC50 (nM)Resistance Mechanism
Parental50-
Resistant Clone 11500Gatekeeper Mutation (T790M equivalent)
Resistant Clone 2800MET Amplification

Table 2: Synergy Analysis of BI-09 in Combination with Other Inhibitors in Resistant Clone 2 (MET Amplification)

CombinationCombination Index (CI)Interpretation
BI-09 + MET Inhibitor0.3Synergistic
BI-09 + PI3K Inhibitor0.9Additive
BI-09 + MEK Inhibitor1.2Antagonistic

Key Experimental Protocols

Protocol 1: Determining the IC50 of BI-09 using a Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2-fold serial dilution of BI-09 in culture medium, with the highest concentration being at least 100-fold higher than the expected IC50.

  • Drug Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of BI-09. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours (or a pre-determined optimal time).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-only control and plot the results as percent viability versus drug concentration. Use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blotting to Detect Bypass Pathway Activation
  • Cell Lysis: Treat sensitive and resistant cells with BI-09 for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against phosphorylated and total forms of key bypass pathway proteins (e.g., p-Akt, Akt, p-EGFR, EGFR).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizations

BI09_Signaling_Pathway cluster_sensitive BI-09 Sensitive Cell Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Target Kinase Target Kinase Receptor Tyrosine Kinase->Target Kinase Activates Downstream Signaling Downstream Signaling Target Kinase->Downstream Signaling Activates Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival BI-09 BI-09 BI-09->Target Kinase Inhibits BI09_Resistance_Mechanisms cluster_resistant BI-09 Resistant Cell cluster_gatekeeper Gatekeeper Mutation cluster_bypass Bypass Pathway Activation Mutated Target Kinase Mutated Target Kinase Downstream Signaling Downstream Signaling Mutated Target Kinase->Downstream Signaling BI-09 BI-09 BI-09->Mutated Target Kinase Ineffective Inhibition Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival Target Kinase Target Kinase Bypass Kinase Bypass Kinase Bypass Kinase->Downstream Signaling Activates BI-09_2 BI-09 BI-09_2->Target Kinase Inhibits Experimental_Workflow Resistant Cell Line Resistant Cell Line Genomic Analysis Genomic Analysis Resistant Cell Line->Genomic Analysis Isolate DNA/RNA Proteomic Analysis Proteomic Analysis Resistant Cell Line->Proteomic Analysis Lyse Cells Target Sequencing Target Sequencing Genomic Analysis->Target Sequencing NGS Identify Mutations Identify Mutations Target Sequencing->Identify Mutations Combination Strategy Combination Strategy Identify Mutations->Combination Strategy Western Blot Western Blot Proteomic Analysis->Western Blot Phospho-antibodies Assess Pathway Activation Assess Pathway Activation Western Blot->Assess Pathway Activation Assess Pathway Activation->Combination Strategy

References

B I09 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the experimental use of B-I09, a potent and selective inhibitor of Kinase X (KX). Here you will find troubleshooting guides, frequently asked questions (FAQs), and best practices to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of B-I09?

A1: B-I09 is a selective, ATP-competitive inhibitor of Kinase X (KX). KX is a downstream effector in the MAPK signaling cascade. By binding to the ATP pocket of KX, B-I09 prevents its phosphorylation and activation, subsequently blocking downstream signaling events that lead to cell proliferation.

Q2: What are the recommended positive and negative controls for a cell-based assay with B-I09?

A2:

  • Positive Control: A known activator of the KX pathway (e.g., a specific growth factor like EGF or FGF) should be used to ensure the pathway is active in your cell model.

  • Negative Control (Vehicle): A vehicle control, typically DMSO, at the same final concentration used to dissolve B-I09 is crucial to account for any effects of the solvent on the cells.

  • Negative Control (Inactive Compound): If available, a structurally similar but biologically inactive analog of B-I09 can be used to control for off-target effects.

  • Positive Control (Reference Compound): A well-characterized inhibitor of a different component of the same pathway (e.g., a MEK inhibitor) can be useful for comparison.

Q3: My cell viability results with B-I09 are inconsistent. What could be the cause?

A3: Inconsistent cell viability can stem from several factors:

  • Cell Density: Ensure you are seeding a consistent number of cells for each experiment, as confluency can significantly impact the cellular response to inhibitors.

  • Compound Solubility: B-I09 may precipitate out of solution at high concentrations or in certain media. Visually inspect your media for any precipitate.

  • Assay Timing: The incubation time with B-I09 is critical. A time-course experiment is recommended to determine the optimal endpoint for your specific cell line.

  • Cell Line Health: Only use healthy, low-passage number cells for your experiments.

Q4: I am not observing the expected decrease in KX phosphorylation via Western Blot after B-I09 treatment. What should I do?

A4:

  • Confirm Pathway Activation: First, ensure the KX pathway is activated in your baseline condition (e.g., by serum in the media or by adding a growth factor). You should see a strong p-KX signal in your untreated or vehicle-treated positive control.

  • Check Compound Potency: Verify the concentration of B-I09 being used. It is advisable to perform a dose-response experiment to confirm the IC50 in your specific cell line.

  • Lysis Buffer Composition: Ensure your lysis buffer contains adequate phosphatase and protease inhibitors to preserve the phosphorylation status of KX during sample preparation.

  • Antibody Quality: Validate the specificity and sensitivity of your primary antibody for phosphorylated KX (p-KX).

Quantitative Data Summary

Table 1: In Vitro IC50 Values for B-I09 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay Type
HCT116Colon Carcinoma50CellTiter-Glo®
A549Lung Carcinoma120MTT
MCF-7Breast Adenocarcinoma85CellTiter-Glo®
U-87 MGGlioblastoma250MTT

Table 2: Recommended Concentration Ranges for Common Assays

Assay TypeRecommended Concentration RangeNotes
Western Blot (p-KX inhibition)10 nM - 1000 nMA 2-4 hour treatment is typically sufficient.
Cell Viability (e.g., MTT, CTG)1 nM - 10 µMA 72-hour treatment is a common starting point.
qPCR (downstream gene expression)50 nM - 500 nMA 24-hour treatment is recommended.

Experimental Protocols

Protocol 1: Western Blot for p-KX Inhibition

  • Cell Seeding: Plate 1.5 x 10^6 cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 12-24 hours.

  • Treatment: Treat the cells with a range of B-I09 concentrations (e.g., 0, 10, 50, 100, 500, 1000 nM) for 2-4 hours. Include a positive control where cells are stimulated with a known activator (e.g., 100 ng/mL EGF) for 15 minutes before lysis.

  • Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-KX overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping & Reprobing: Strip the membrane and reprobe for total KX and a loading control (e.g., GAPDH or β-actin).

Protocol 2: MTT Cell Viability Assay

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of B-I09 (e.g., from 1 nM to 10 µM) in triplicate. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well and incubate overnight in the dark.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

B_I09_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK KX Kinase X (KX) ERK->KX TF Pro-growth Transcription Factors KX->TF BI09 B-I09 BI09->KX Proliferation Cell Proliferation TF->Proliferation

Caption: B-I09 inhibits Kinase X (KX) in the MAPK signaling pathway.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_blotting Blotting & Detection A 1. Seed Cells B 2. Treat with B-I09 A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA) C->D E 5. SDS-PAGE & Transfer D->E F 6. Antibody Incubation E->F G 7. ECL Detection F->G

Caption: Workflow for assessing p-KX inhibition by Western Blot.

Troubleshooting_Logic Start Inconsistent Viability Results Q1 Is cell seeding density consistent? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is B-I09 soluble in media? A1_Yes->Q2 Fix1 Action: Standardize seeding protocol A1_No->Fix1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is assay timing optimized? A2_Yes->Q3 Fix2 Action: Check solubility, use fresh dilutions A2_No->Fix2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Review cell health and passage number A3_Yes->End Fix3 Action: Perform a time-course experiment A3_No->Fix3

Caption: Troubleshooting logic for inconsistent cell viability assays.

Validation & Comparative

A Comparative Guide to B-I09 and Other IRE-1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of B-I09, a potent IRE-1 RNase inhibitor, with other notable inhibitors of the inositol-requiring enzyme 1 (IRE-1). Designed for researchers, scientists, and drug development professionals, this document compiles experimental data, details key methodologies, and visualizes relevant biological pathways to offer an objective assessment of these compounds.

Introduction to IRE-1 Inhibition

Inositol-requiring enzyme 1 (IRE-1) is a critical sensor and effector of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE-1 possesses both a kinase and an endoribonuclease (RNase) domain. Upon activation, the RNase domain initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. XBP1s upregulates genes involved in protein folding and quality control to restore ER homeostasis. Dysregulation of the IRE-1/XBP1 pathway is implicated in various diseases, including cancer and inflammatory conditions, making IRE-1 an attractive therapeutic target.

IRE-1 inhibitors can be broadly categorized based on their mechanism of action: those that target the kinase domain and those that inhibit the RNase domain. Kinase inhibitors can be further classified as Type I or Type II, which stabilize different conformational states of the kinase domain and can have opposing effects on the RNase activity. B-I09 is a novel tricyclic chromenone-based inhibitor that directly targets the RNase activity of IRE-1.

Comparative Analysis of IRE-1 Inhibitors

The following tables summarize the in vitro potency of B-I09 and other selected IRE-1 inhibitors. The data is compiled from studies employing a fluorescence resonance energy transfer (FRET) suppression assay to measure the inhibition of IRE-1's RNase activity on an XBP1 mRNA substrate.

Table 1: In Vitro IC50 Values of IRE-1 RNase Inhibitors
InhibitorTarget DomainMechanism of ActionIn Vitro IC50 (µM)Reference
B-I09 RNaseDirect RNase Inhibition1.23[1][2]
STF-083010 RNaseDirect RNase InhibitionNot specified in provided results[3]
Toyocamycin RNaseRNase InhibitionNo suppression of XBP-1 mRNA cleavage observed[3]
Table 2: In Vitro IC50 Values of IRE-1 Kinase Inhibitors
InhibitorTarget DomainTypeIn Vitro IC50 (µM)Reference
KIRA8 (AMG-18) KinaseAllosteric Kinase Inhibitor (Type II)2.33[3]
GSK2850163 KinaseAllosteric Kinase Inhibitor17.1[3]
Sunitinib KinaseATP-competitive Kinase Inhibitor (Type I)17[3]
KIRA6 KinaseAllosteric Kinase Inhibitor (Type II)19.7[3]

In Vivo and Cellular Efficacy

B-I09 has demonstrated significant efficacy in preclinical models. In a mouse model of Chronic Lymphocytic Leukemia (CLL), administration of B-I09 suppressed leukemic progression by inducing apoptosis without causing systemic toxicity.[4] B-I09 has a half-life of approximately 1.5 hours in mice, reaching a peak plasma concentration of about 39 µM 15 minutes after intraperitoneal injection.[2][4] Furthermore, B-I09 exhibits synergistic effects with the BTK inhibitor ibrutinib in inducing apoptosis in B-cell leukemia, lymphoma, and multiple myeloma cells.[4]

KIRA8 has also shown in vivo efficacy in a mouse model of pulmonary fibrosis, where it promoted the reversal of established fibrosis.[4] Additionally, in a pancreatic neuroendocrine tumor xenograft model, KIRA8 was shown to inhibit its target in vivo.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental methodologies, the following diagrams have been generated using the Graphviz DOT language.

IRE1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Inhibitors Inhibitor Action ER_Lumen ER Lumen UnfoldedProteins Unfolded Proteins IRE1_inactive IRE1α (inactive monomer) UnfoldedProteins->IRE1_inactive ER Stress IRE1_active IRE1α (active dimer/oligomer) IRE1_inactive->IRE1_active Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1_active->XBP1u_mRNA RNase activity XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA Splicing XBP1s_protein XBP1s Protein XBP1s_mRNA->XBP1s_protein Translation Nucleus Nucleus XBP1s_protein->Nucleus UPR_Genes UPR Target Genes Nucleus->UPR_Genes Transcription B_I09 B-I09 (RNase Inhibitor) B_I09->IRE1_active Inhibits RNase Kinase_Inhibitor KIRA8 / Sunitinib (Kinase Inhibitors) Kinase_Inhibitor->IRE1_inactive Modulates Kinase

Caption: IRE-1 Signaling Pathway and Points of Inhibition.

FRET_Assay_Workflow cluster_workflow FRET-Suppression Assay for IRE-1 RNase Activity start Start preincubation Pre-incubate hIRE-1 with Inhibitor (e.g., B-I09) start->preincubation add_substrate Add fluorescently tagged XBP-1 RNA substrate preincubation->add_substrate reaction Incubate to allow RNA cleavage add_substrate->reaction read_fluorescence Measure Fluorescence (FRET signal) reaction->read_fluorescence analyze Calculate % Inhibition and IC50 read_fluorescence->analyze end End analyze->end

Caption: Experimental Workflow for FRET-Suppression Assay.

Experimental Protocols

In Vitro FRET-Suppression Assay for IRE-1 RNase Activity

This assay measures the ability of a compound to inhibit the RNase activity of human IRE-1 (hIRE-1) on a fluorescently labeled XBP-1 RNA substrate.

Materials:

  • Recombinant human IRE-1 (hIRE-1)

  • Fluorescently tagged XBP-1 RNA stem-loop substrate

  • IRE-1 inhibitors (e.g., B-I09)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA)

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the IRE-1 inhibitor in the assay buffer.

  • In a 384-well plate, add 5 µL of 40 nM hIRE-1 to each well.

  • Add 10 µL of the inhibitor dilutions to the wells containing hIRE-1 and pre-incubate for 90 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of a 200 nM solution of the fluorescent XBP-1 RNA substrate to each well. The final concentrations in the 20 µL reaction volume are 10 nM hIRE-1 and 50 nM XBP-1 RNA.

  • Allow the reaction to proceed for 2 hours at room temperature.

  • Measure the fluorescence intensity using a plate reader. The cleavage of the FRET substrate results in a decrease in the FRET signal.

  • Correct all fluorescence readings using background values from wells containing only the XBP-1 RNA substrate.

  • Plot the dose-response curves and calculate the IC50 values for each inhibitor.[3]

XBP1 mRNA Splicing Assay (RT-PCR)

This assay determines the extent of XBP1 mRNA splicing in cells treated with IRE-1 inhibitors.

Materials:

  • Cell line of interest (e.g., human CLL cells)

  • IRE-1 inhibitor (e.g., B-I09)

  • ER stress inducer (e.g., Tunicamycin)

  • RNA extraction kit

  • Reverse transcriptase

  • PCR primers specific for XBP1

  • Taq polymerase

  • Agarose gel electrophoresis system

Procedure:

  • Culture the cells to the desired density.

  • Treat the cells with the IRE-1 inhibitor at various concentrations for a specified period.

  • Induce ER stress by adding an appropriate concentration of Tunicamycin for 4-6 hours.

  • Harvest the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • Perform PCR using primers that flank the splice site of XBP1 mRNA. This allows for the amplification of both the unspliced (XBP1u) and spliced (XBP1s) forms.

  • Separate the PCR products by agarose gel electrophoresis.

  • Visualize the bands under UV light. The unspliced and spliced forms will appear as distinct bands of different sizes. The intensity of the bands reflects the amount of each form.

Conclusion

B-I09 is a potent and specific inhibitor of the IRE-1 RNase domain with demonstrated in vitro and in vivo efficacy, particularly in the context of B-cell malignancies. When compared to kinase inhibitors, B-I09 and other direct RNase inhibitors represent a distinct class of molecules for targeting the IRE-1/XBP1 pathway. The choice of inhibitor for research or therapeutic development will depend on the specific biological question or disease context. Kinase inhibitors like KIRA8 have also shown promise in different disease models, such as fibrosis. This guide provides a foundational dataset and methodological overview to aid in the selection and application of these valuable research tools. Further head-to-head studies, particularly in various in vivo models, will be crucial for fully elucidating the comparative therapeutic potential of these different classes of IRE-1 inhibitors.

References

A Comparative Guide to IRE1α RNase Inhibitors: B-I09 and STF-083010

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent inhibitors of the Inositol-Requiring Enzyme 1α (IRE1α) RNase activity, B-I09 and STF-083010. Both small molecules target a critical pathway in the unfolded protein response (UPR), the IRE1α-XBP1 axis, which is frequently implicated in cancer cell survival and proliferation. This document outlines their mechanisms of action, presents comparative experimental data, and provides an overview of relevant experimental methodologies.

Mechanism of Action and Signaling Pathway

Both B-I09 and STF-083010 function as inhibitors of the endoribonuclease (RNase) activity of IRE1α. Under endoplasmic reticulum (ER) stress, IRE1α is activated, leading to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event produces a potent transcription factor, XBP1s, which upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD), ultimately promoting cell survival.

By inhibiting the RNase activity of IRE1α, B-I09 and STF-083010 prevent the splicing of XBP1 mRNA, leading to a reduction in XBP1s levels. This disruption of the IRE1α-XBP1 signaling pathway can induce apoptosis and reduce cell viability in cancer cells that are highly dependent on the UPR for survival. Notably, STF-083010 has been shown to specifically inhibit the endonuclease activity of IRE1α without affecting its kinase activity.

Below is a diagram illustrating the targeted signaling pathway.

IRE1a_XBP1_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress IRE1a_unfolded Inactive IRE1α ER_Stress->IRE1a_unfolded Accumulation of unfolded proteins IRE1a_folded Active IRE1α Dimer IRE1a_unfolded->IRE1a_folded Dimerization & Autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1a_folded->XBP1u_mRNA RNase activity (splicing) XBP1s_mRNA XBP1s mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein Translation UPR_Genes UPR Target Genes (ERAD, Chaperones) XBP1s_protein->UPR_Genes Transcriptional Upregulation BI09 B-I09 BI09->IRE1a_folded Inhibits RNase Apoptosis Apoptosis BI09->Apoptosis STF083010 STF-083010 STF083010->IRE1a_folded Inhibits RNase STF083010->Apoptosis Cell_Survival Cell Survival & Adaptation UPR_Genes->Cell_Survival

Caption: The IRE1α-XBP1 signaling pathway and points of inhibition by B-I09 and STF-083010.

Quantitative Data Comparison

The following tables summarize the available quantitative data for B-I09 and STF-083010 from various studies. Direct comparison should be made with caution due to differences in experimental conditions and cell lines used.

Table 1: In Vitro Inhibitory Concentration (IC50)

CompoundTargetIC50Cell Line/Assay Condition
B-I09 IRE1α RNase1.23 µMCell-free assay
STF-083010 IRE1α RNaseNot explicitly stated in provided resultsCell-free assay

Table 2: Effects on Cancer Cell Viability and Apoptosis

CompoundCancer TypeCell LineConcentrationEffect
B-I09 Chronic Lymphocytic Leukemia (CLL)Eµ-TCL110 µM~70% growth inhibition after 3 days
Chronic Lymphocytic Leukemia (CLL)MEC1 and MEC2Not specified~20% growth inhibition in 48 hours
STF-083010 Ovarian CancerOVCAR350 µMApoptosis: 40.23 ± 5.1%
Ovarian CancerSKOV350 µMApoptosis: 32.5 ± 2.2%
Multiple MyelomaRPMI 8226, MM.1S, MM.1RDose-dependentCytostatic and cytotoxic activity
p53-deficient cancerHCT116 p53-/-50 µM~20% reduction in viability

Experimental Protocols

Below are generalized methodologies for key experiments cited in the comparison of B-I09 and STF-083010.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of B-I09 or STF-083010 for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with B-I09 or STF-083010 for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for XBP1s

Western blotting is used to detect the levels of the spliced XBP1 (XBP1s) protein.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for XBP1s overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

The following diagram illustrates a general experimental workflow for evaluating these inhibitors.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Lines treatment Treatment with B-I09 or STF-083010 (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western_blot Western Blot (XBP1s, Apoptosis markers) treatment->western_blot data_analysis Data Analysis & Comparison viability->data_analysis apoptosis->data_analysis western_blot->data_analysis conclusion Conclusion: Comparative Efficacy data_analysis->conclusion

Synergistic Effects of BI 836858 with Other Chemotherapy Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of BI 836858, an Fc-engineered anti-CD33 monoclonal antibody, with other chemotherapy drugs, primarily focusing on its application in Acute Myeloid Leukemia (AML). The information presented is based on available preclinical and clinical data to inform further research and drug development.

Executive Summary

BI 836858 is a fully humanized IgG1 unconjugated antibody targeting the CD33 antigen present on myeloid cells. Its mechanism of action relies on antibody-dependent cellular cytotoxicity (ADCC), where it flags CD33-positive cancer cells for destruction by Natural Killer (NK) cells. Preclinical and clinical studies have explored the potential of BI 836858 in combination with other chemotherapy agents to enhance its anti-leukemic activity. The most studied combination is with the hypomethylating agent decitabine, which has shown promising synergistic effects. Another investigated combination is with azacitidine. This guide will delve into the experimental data, underlying mechanisms, and clinical findings of these combination therapies.

Comparison of BI 836858 Combination Therapies

The following tables summarize the quantitative data from preclinical and clinical studies on the combination of BI 836858 with decitabine and azacitidine.

Preclinical Synergistic Effects of BI 836858 and Decitabine
ParameterBI 836858 AloneDecitabine + BI 836858Fold Increase in ADCCCell Lines/Primary CellsReference
ADCC Activity BaselineSignificantly Higher ADCCNot explicitly quantified in all reports, but consistently observedPrimary AML blasts[1]
NKG2D Ligand Expression BaselineIncreased ExpressionNot quantifiedPrimary AML blasts from patients post-decitabine treatment[1]
NK Cell Degranulation Significant InductionMaintainedNot applicablePrimary AML blasts[2]
Clinical Trial Results of BI 836858 Combination Therapies
Clinical Trial IDCombination RegimenDiseasePhaseKey Efficacy ResultsReference
NCT02632721 BI 836858 + DecitabineAcute Myeloid Leukemia (AML)I/IIOverall Response Rate (ORR) in one cohort: 46.7%. Complete Remission/Complete Remission with incomplete blood count recovery (CR/CRi) was also observed.[2]
NCT03013998 (Beat AML Master Protocol) BI 836858 + AzacitidineNewly Diagnosed AML (patients ≥60 years)Ib/IICR/CRi: 18% (5 out of 28 evaluable patients). Morphologic Leukemia-Free State: 14% (4 out of 28 evaluable patients).[3]

Mechanism of Synergistic Action

The primary mechanism of synergy between BI 836858 and decitabine involves the enhancement of NK cell-mediated ADCC.

  • BI 836858 Action: The Fc portion of BI 836858 is engineered to have a higher affinity for the FcγRIIIa (CD16) receptor on NK cells. When BI 836858 binds to CD33 on AML cells, its Fc region is presented to NK cells, triggering ADCC.

  • Decitabine's Contribution: Decitabine, a hypomethylating agent, has been shown to upregulate the expression of Natural Killer Group 2D (NKG2D) ligands on the surface of AML blasts.[1] These ligands are recognized by the activating receptor NKG2D on NK cells.

  • Synergy: The simultaneous engagement of FcγRIIIa by the BI 836858-CD33 complex and the NKG2D receptor by its ligands on the AML cell leads to a more potent activation of NK cells, resulting in enhanced tumor cell lysis.

Signaling Pathway Diagram

Synergy_Mechanism cluster_AML AML Blast Cell cluster_NK Natural Killer (NK) Cell AML AML Blast CD33 CD33 NKG2DL NKG2D Ligands NK_Cell NK Cell FcR FcγRIIIa (CD16) NKG2D NKG2D Receptor BI836858 BI 836858 FcR->BI836858 Binds to Fc region ADCC Enhanced ADCC (AML Cell Lysis) FcR->ADCC NKG2D->NKG2DL Binds to NKG2D->ADCC BI836858->CD33 Binds to Decitabine Decitabine Decitabine->NKG2DL Upregulates ADCC_Workflow start Start prep_target Prepare Target Cells (AML Blasts) start->prep_target prep_effector Prepare Effector Cells (NK Cells) start->prep_effector pretreat Pre-treat with Decitabine/Azacitidine (for synergy) prep_target->pretreat label_target Label Target Cells pretreat->label_target plate_cells Plate Target and Effector Cells label_target->plate_cells prep_effector->plate_cells add_ab Add BI 836858 or Isotype Control plate_cells->add_ab incubate Incubate (e.g., 4h) add_ab->incubate measure Measure Cell Lysis (e.g., LDH release) incubate->measure analyze Analyze Data (% Specific Lysis) measure->analyze end End analyze->end

References

A Comparative Guide: B-I09 Versus Genetic Knockdown for IRE1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), Inositol-requiring enzyme 1 (IRE1) stands out as a critical sensor and transducer of stress signals. Modulating its activity is a key area of research, particularly in oncology and metabolic diseases. Two primary methods for inhibiting IRE1 function are the use of the small molecule inhibitor B-I09 and genetic knockdown techniques such as siRNA or shRNA. This guide provides an objective comparison of these two approaches, supported by available experimental data, to aid researchers in selecting the most appropriate method for their studies.

Executive Summary

Both B-I09 and genetic knockdown of IRE1 effectively inhibit the endoribonuclease activity of IRE1, leading to the suppression of X-box binding protein 1 (XBP1) mRNA splicing and the modulation of Regulated IRE1-Dependent Decay (RIDD) of other mRNAs. While both methods can induce apoptosis in cancer cells, the specific outcomes and off-target effects can differ. B-I09 offers a reversible and dose-dependent inhibition, whereas genetic knockdown provides a more sustained and potentially complete loss of IRE1 function. The choice between these methods will depend on the specific experimental goals, the desired duration of inhibition, and the cellular context.

Quantitative Data Comparison

The following tables summarize the comparative effects of B-I09 and IRE1 genetic knockdown on key downstream signaling events and cellular outcomes. It is important to note that the data presented is a synthesis from multiple studies and may not be directly comparable due to variations in cell types, experimental conditions, and the specific knockdown methodologies used.

Table 1: Effect on IRE1 Endoribonuclease Activity

ParameterB-I09Genetic Knockdown (siRNA/shRNA)References
XBP1 mRNA Splicing Potent, dose-dependent inhibition.Significant reduction in spliced XBP1 (XBP1s).[1][2]
RIDD Activity Efficiently blocks degradation of RIDD substrates.Ablation of IRE1 RNase activity inhibits RIDD.[3]

Table 2: Impact on Cellular Apoptosis

Cell LineB-I09 Induced ApoptosisIRE1 Knockdown Induced ApoptosisReferences
Chronic Lymphocytic Leukemia (CLL) Induces apoptosis and suppresses leukemic progression.Knockdown of IRE1 blocks apoptosis induced by certain drug combinations.[4][5]
Multiple Myeloma (MM) Can induce apoptosis, synergizes with other inhibitors.Knockdown of XBP1 (a downstream effector) sensitizes cells to stress-induced apoptosis.[1][2]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in Graphviz DOT language.

IRE1 Signaling Pathway

This diagram illustrates the central role of IRE1 in the unfolded protein response. Under ER stress, IRE1 dimerizes and autophosphorylates, activating its RNase domain. This leads to two main downstream branches: the unconventional splicing of XBP1 mRNA and the degradation of a subset of mRNAs through RIDD. Both B-I09 and genetic knockdown target the function of IRE1, thereby inhibiting these downstream events.

IRE1_Signaling cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Inhibition Points of Inhibition Unfolded Proteins Unfolded Proteins IRE1 IRE1 Unfolded Proteins->IRE1 Activates XBP1u_mRNA XBP1u mRNA IRE1->XBP1u_mRNA Splices RIDD_Substrates RIDD Substrate mRNAs IRE1->RIDD_Substrates Degrades (RIDD) XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_Protein XBP1s Protein XBP1s_mRNA->XBP1s_Protein Translation UPR_Genes UPR Gene Expression XBP1s_Protein->UPR_Genes Induces Degraded_mRNA Degraded mRNA RIDD_Substrates->Degraded_mRNA Apoptosis Apoptosis Degraded_mRNA->Apoptosis Cell_Survival Cell_Survival UPR_Genes->Cell_Survival B_I09 B-I09 B_I09->IRE1 Inhibits RNase Knockdown Genetic Knockdown (siRNA/shRNA) Knockdown->IRE1 Reduces Expression

Caption: IRE1 signaling pathway and points of inhibition.

Experimental Workflow: Comparing B-I09 and IRE1 Knockdown

This diagram outlines a typical experimental workflow for comparing the effects of B-I09 and IRE1 genetic knockdown on a cellular level.

Experimental_Workflow cluster_Treatments Experimental Groups cluster_Assays Downstream Analysis start Start: Culture Cancer Cell Line Control Vehicle Control (e.g., DMSO) start->Control B_I09_Treat B-I09 Treatment start->B_I09_Treat shRNA_Control Scrambled shRNA Control start->shRNA_Control shRNA_IRE1 IRE1 shRNA Knockdown start->shRNA_IRE1 RT_qPCR RT-qPCR for XBP1 Splicing & RIDD Control->RT_qPCR Western_Blot Western Blot for IRE1 & Apoptosis Markers Control->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Control->Apoptosis_Assay B_I09_Treat->RT_qPCR B_I09_Treat->Western_Blot B_I09_Treat->Apoptosis_Assay shRNA_Control->RT_qPCR shRNA_Control->Western_Blot shRNA_Control->Apoptosis_Assay shRNA_IRE1->RT_qPCR shRNA_IRE1->Western_Blot shRNA_IRE1->Apoptosis_Assay Data Analysis Data Analysis RT_qPCR->Data Analysis Western_Blot->Data Analysis Apoptosis_Assay->Data Analysis

Caption: Comparative experimental workflow.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison.

IRE1 Genetic Knockdown using shRNA

This protocol describes the generation of stable cell lines with reduced IRE1 expression.

  • Cell Culture: Culture the target cancer cell line (e.g., RPMI 8226 multiple myeloma cells) in appropriate media and conditions.

  • Lentiviral Transduction:

    • Transduce cells with lentiviral vectors carrying shRNA constructs targeting human IRE1α (e.g., XBP1sh#1 and XBP1sh#2) or a control non-targeting shRNA (e.g., targeting luciferase).

    • Three days post-transduction, select for transduced cells using an appropriate selection marker (e.g., puromycin).

  • Validation of Knockdown:

    • RNA Extraction and RT-qPCR: Extract total RNA from the stable cell lines. Perform reverse transcription followed by quantitative PCR (qPCR) to measure the mRNA levels of IRE1α and confirm knockdown efficiency.

    • Western Blot: Lyse the cells and perform Western blot analysis using an antibody specific for IRE1α to confirm the reduction in protein expression. Use a loading control like β-actin to normalize the results.[2]

B-I09 Treatment

This protocol outlines the treatment of cells with the chemical inhibitor B-I09.

  • Cell Culture: Plate the desired cancer cells (e.g., MEC1, MEC2 human CLL cells) at an appropriate density.

  • Inhibitor Preparation: Prepare a stock solution of B-I09 in a suitable solvent (e.g., DMSO).

  • Treatment:

    • Treat the cells with the desired concentration of B-I09 (e.g., 20 µM) or the vehicle control (DMSO) for the specified duration (e.g., 48 hours).

    • For synergistic studies, co-treat with other inhibitors (e.g., ibrutinib at 10 µM) for the indicated time.[4]

Analysis of XBP1 mRNA Splicing by RT-PCR

This method allows for the quantification of the ratio of spliced to unspliced XBP1 mRNA.

  • RNA Extraction and cDNA Synthesis: Following treatment with B-I09 or after IRE1 knockdown, extract total RNA from the cells and synthesize cDNA.

  • PCR Amplification:

    • Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.

    • The unspliced XBP1 (XBP1u) will yield a larger PCR product (e.g., 152 bp), while the spliced XBP1 (XBP1s) will produce a smaller product (e.g., 126 bp).[2]

  • Quantification:

    • Separate the PCR products by agarose gel electrophoresis and visualize the bands.

    • Alternatively, for a more quantitative analysis, use real-time PCR with specific primers and probes for both XBP1u and XBP1s to determine their relative abundance.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Preparation: After the experimental treatment, harvest the cells and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Conclusion

Both B-I09 and genetic knockdown are powerful tools for investigating the role of IRE1 signaling. B-I09 provides a reversible, titratable method of inhibition, making it suitable for studying the acute effects of IRE1 blockade and for potential therapeutic applications. Genetic knockdown offers a more sustained and often more complete inhibition, which is advantageous for studying the long-term consequences of IRE1 loss-of-function. The choice of method should be carefully considered based on the specific research question and the experimental system. For validating the on-target effects of B-I09, a direct comparison with IRE1 knockdown in the same cellular context is the most rigorous approach.

References

Comparative Analysis of B I09 Across Diverse Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the IRE-1α inhibitor, B I09, and its effects on various cancer cell lines. This document summarizes key experimental findings, details relevant protocols, and visualizes associated cellular pathways to support further investigation and drug development efforts.

This compound is a cell-permeable, tricyclic chromenone-based inhibitor of the inositol-requiring enzyme 1α (IRE1α) endoribonuclease (RNase) activity. By targeting IRE1α, this compound effectively suppresses the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the unfolded protein response (UPR). The UPR is a cellular stress response pathway that is often hijacked by cancer cells to promote survival, proliferation, and resistance to therapy. Consequently, inhibition of the IRE1α/XBP1s pathway presents a promising therapeutic strategy in oncology.

Performance of this compound in Cancer Cell Lines: A Comparative Overview

The cytotoxic and cytostatic effects of this compound have been evaluated in a range of cancer cell lines, with a primary focus on hematological malignancies. The available data, summarized below, indicates that the efficacy of this compound is cell-context dependent and can be significantly enhanced through combination therapies.

Cancer TypeCell LineKey FindingsReference
Multiple Myeloma (MM) 5TGM1 (murine)Potent suppression of XBP-1s expression. Less potent at inducing apoptosis compared to other inhibitors like AMG-18.[1]
RPMI-8226 (human)Potent suppression of XBP-1s expression. Less potent at inducing apoptosis compared to AMG-18. Cytotoxicity enhanced with PI3K/AKT inhibitors.[1]
NCI-H929 (human)Dose-dependent suppression of XBP-1s.[1]
J558 (murine)Dose-dependent suppression of XBP-1s.[1]
Chronic Lymphocytic Leukemia (CLL) MEC2 (human)Potent inhibitor of XBP-1s expression (in-cell IC50 = 0.9 µM). Cytotoxicity enhanced with PI3K/AKT inhibitors.[1]
Eµ-TCL1 (primary murine)Potent inhibitor of XBP-1s expression (in-cell IC50 = 0.15 µM). Cytotoxicity enhanced with PI3K/AKT inhibitors.[1]
Mantle Cell Lymphoma (MCL) -Cytotoxicity of this compound can be enhanced by combination with PI3K/AKT pathway inhibitors.[1]
Burkitt's Lymphoma -In c-Myc–overexpressing cells, this compound treatment leads to a dose-dependent decrease in XBP1s protein levels, correlating with reduced cell proliferation and viability.[2]
Colon Cancer -IRE1α inhibition has been shown to suppress proliferation of colon cancer cells by inhibiting β-catenin.[3]
Broad Cancer Cell Line Panel >300 tumor cell linesA screen of over 300 native tumor cell lines with selective IRE1α inhibitors showed minimal effect on cellular viability, suggesting IRE1α activity may not be essential for the viability of most tumor cell lines in vitro.[4]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of this compound's mechanism of action and the experimental approaches used for its evaluation, the following diagrams are provided.

Figure 1: Simplified signaling pathway of IRE1α and the inhibitory action of this compound.

IRE1_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1_inactive IRE1α (inactive) ER_Stress->IRE1_inactive activates IRE1_active IRE1α (active) Dimer/Oligomer IRE1_inactive->IRE1_active dimerization & autophosphorylation XBP1u_mRNA XBP1u mRNA IRE1_active->XBP1u_mRNA splices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s_mRNA->XBP1s_protein translation UPR_Genes UPR Target Genes (e.g., Chaperones, ERAD components) XBP1s_protein->UPR_Genes activates transcription Cell_Survival Cell Survival & Adaptation UPR_Genes->Cell_Survival BI09 This compound BI09->IRE1_active inhibits RNase activity

Figure 2: General experimental workflow for evaluating the efficacy of this compound.

Experimental_Workflow cluster_assays Endpoint Assays start Cancer Cell Line Seeding treatment Treatment with this compound (Dose-Response) start->treatment incubation Incubation (24-72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, XTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) incubation->apoptosis_assay xbp1_assay XBP-1s Splicing Assay (RT-PCR / qPCR) incubation->xbp1_assay data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) viability_assay->data_analysis apoptosis_assay->data_analysis xbp1_assay->data_analysis results Comparative Analysis of This compound Efficacy data_analysis->results

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the effects of this compound.

Cell Viability (XTT) Assay

This colorimetric assay measures the metabolic activity of viable cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., by mixing the XTT labeling reagent and the electron-coupling reagent).

  • Labeling and Measurement: Add 50 µL of the XTT labeling mixture to each well. Incubate for 2-4 hours at 37°C. Measure the absorbance of the samples in a microplate reader at 450-500 nm with a reference wavelength of 650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis (Annexin V/Propidium Iodide) Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE). Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.

XBP-1 mRNA Splicing Assay by RT-PCR

This assay detects the spliced form of XBP1 mRNA, the direct downstream target of IRE1α.

  • Cell Treatment and RNA Extraction: Treat cells with this compound for a specified time (e.g., 2-6 hours). Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase and random primers or oligo(dT) primers.

  • PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the amplification of both the unspliced (uXBP1) and spliced (sXBP1) forms.

    • Forward Primer Example: 5'-CCTTGTAGTTGAGAACCAGG-3'

    • Reverse Primer Example: 5'-GGGGCTTGGTATATATGTGG-3'

  • Gel Electrophoresis: Separate the PCR products on a high-resolution agarose gel (e.g., 3%). The unspliced XBP1 will appear as a larger band, and the spliced XBP1 will be a smaller band (differing by 26 bp).

  • Quantitative Analysis (Optional): For a more quantitative measure, quantitative real-time PCR (qPCR) can be performed using specific primers or probes that differentiate between the spliced and unspliced forms.

This guide provides a foundational understanding of the comparative effects of this compound in different cancer cell lines. Further research, particularly comprehensive cytotoxicity screening across a broader panel of cancer types, is warranted to fully elucidate its therapeutic potential.

References

Comparative Analysis of B I09 and Other IRE1α Inhibitors in Modulating the Unfolded Protein Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-validation of B I09, a potent and cell-permeable inhibitor of Inositol-requiring enzyme 1α (IRE1α), with other known modulators of this key cellular stress sensor. The data presented herein is compiled from various studies to offer a comparative overview of their efficacy and mechanisms of action. This document is intended to aid researchers in selecting the appropriate tool for their studies on the Unfolded Protein Response (UPR) and its role in diseases such as cancer and metabolic disorders.

Introduction to IRE1α and the Unfolded Protein Response

The Endoplasmic Reticulum (ER) is a critical organelle responsible for protein folding and modification. An accumulation of unfolded or misfolded proteins in the ER triggers a state known as ER stress, which in turn activates the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis or, if the stress is too severe, induce apoptosis. IRE1α is a primary sensor of the UPR, possessing both a kinase and an endoribonuclease (RNase) domain. Upon activation, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor, XBP1s. XBP1s upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).

Given its central role in cell fate decisions under ER stress, IRE1α has emerged as a significant therapeutic target in various diseases, including cancer, where tumor cells often exhibit high levels of ER stress for their survival and proliferation. A variety of small molecule inhibitors have been developed to target the kinase or RNase activity of IRE1α. This guide focuses on the comparative analysis of this compound and other prominent IRE1α inhibitors.

Comparative Data of IRE1α Inhibitors

The following table summarizes the key characteristics and in vitro efficacy of this compound and a selection of other widely used IRE1α inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

InhibitorTarget DomainMechanism of ActionIRE1α RNase IC50 (µM)Reference
This compound RNaseCovalent inhibitor of the RNase active site1.23[1][1]
STF-083010 RNaseNon-competitive inhibitor of the RNase domainNot specified in the provided results[2][3]
4µ8C RNaseAllosteric inhibitor of the RNase domainNot specified in the provided results[4]
MKC8866 RNaseSelective inhibitor of the RNase domain0.29[5][6][7][8][5][6][7][8]
KIRA6 KinaseATP-competitive kinase inhibitor that allosterically inhibits RNase activity0.6
Sunitinib KinaseMulti-targeted receptor tyrosine kinase inhibitor that also inhibits IRE1α kinase activityNot specified in the provided results[9]

Signaling Pathway of IRE1α in the Unfolded Protein Response

The diagram below illustrates the central role of IRE1α in the Unfolded Protein Response and the points of intervention for inhibitors like this compound.

Caption: The IRE1α signaling pathway in the Unfolded Protein Response.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of IRE1α inhibitors are provided below.

In Vitro IRE1α RNase Activity Assay

This assay measures the direct inhibitory effect of a compound on the endoribonuclease activity of IRE1α. A common method is a fluorescence resonance energy transfer (FRET)-based assay.[10]

Objective: To determine the IC50 value of an inhibitor against IRE1α's RNase activity.

Materials:

  • Recombinant human IRE1α protein (cytosolic domain)

  • Fluorescently labeled RNA oligonucleotide containing the XBP1 splice sites. This oligo is typically dual-labeled with a fluorophore (e.g., FAM) and a quencher (e.g., Iowa Black FQ). In its intact state, the quencher suppresses the fluorophore's signal.

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well microplate

  • Plate reader capable of measuring fluorescence

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In the microplate, add the assay buffer, the fluorescently labeled RNA substrate, and the test compound at various concentrations.

  • Initiate the reaction by adding the recombinant IRE1α protein to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • During the incubation, if IRE1α is active, it will cleave the RNA substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • The IC50 value is calculated by plotting the percent inhibition (relative to a DMSO control) against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

XBP1 Splicing Assay in Cultured Cells

This cell-based assay determines the ability of an inhibitor to block IRE1α-mediated splicing of XBP1 mRNA in a cellular context.[11][12][13][14]

Objective: To assess the cellular potency of an IRE1α inhibitor.

Materials:

  • A human cell line (e.g., HeLa, RPMI-8226)

  • Cell culture medium and supplements

  • ER stress-inducing agent (e.g., Tunicamycin or Thapsigargin)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • RNA extraction kit

  • Reverse transcription kit

  • PCR primers flanking the XBP1 splice site

  • Taq polymerase and PCR reagents

  • Agarose gel and electrophoresis equipment

  • Gel imaging system

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Induce ER stress by adding Tunicamycin or Thapsigargin to the cell culture medium and incubate for an additional period (e.g., 4-6 hours).

  • Harvest the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the amplification of both the unspliced (uXBP1) and spliced (sXBP1) forms.

  • Separate the PCR products on a high-resolution agarose gel. The sXBP1 product will be 26 base pairs smaller than the uXBP1 product.

  • Visualize the bands using a gel imaging system and quantify the band intensities to determine the ratio of sXBP1 to uXBP1.

  • A potent inhibitor will show a dose-dependent decrease in the amount of the sXBP1 PCR product.

Cell Viability Assay

This assay evaluates the cytotoxic or cytostatic effects of the IRE1α inhibitor on cancer cells that are dependent on the UPR for survival.

Objective: To determine the effect of IRE1α inhibition on cell viability.

Materials:

  • Cancer cell line known to be sensitive to ER stress (e.g., multiple myeloma cell lines)

  • Cell culture medium and supplements

  • Test compounds (e.g., this compound)

  • A reagent for measuring cell viability (e.g., MTT, resazurin, or a kit that measures ATP levels like CellTiter-Glo)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density.

  • Allow the cells to adhere and grow for 24 hours.

  • Treat the cells with a serial dilution of the test compound and incubate for a prolonged period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.

  • Measure the absorbance or luminescence using a microplate reader.

  • The results are typically expressed as a percentage of the viability of untreated control cells. The concentration of the compound that reduces cell viability by 50% (GI50 or IC50) can be calculated.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the characterization of a novel IRE1α inhibitor.

Inhibitor_Workflow Start Compound Synthesis or Acquisition Biochemical_Assay In Vitro IRE1α RNase Activity Assay Start->Biochemical_Assay Cellular_Assay XBP1 Splicing Assay in Cultured Cells Biochemical_Assay->Cellular_Assay Determine IC50 Viability_Assay Cell Viability Assay Cellular_Assay->Viability_Assay Confirm cellular potency In_Vivo_Studies In Vivo Efficacy Studies (e.g., Xenograft models) Viability_Assay->In_Vivo_Studies Assess anti-cancer effects End Lead Optimization or Further Mechanistic Studies In_Vivo_Studies->End

Caption: A generalized workflow for the evaluation of IRE1α inhibitors.

Conclusion

This compound is a valuable tool for studying the role of the IRE1α/XBP1 signaling pathway in various physiological and pathological contexts. Its potency as an IRE1α RNase inhibitor is comparable to other well-established inhibitors such as MKC8866. The choice of inhibitor for a particular study will depend on the specific experimental needs, including the desired mechanism of action (RNase vs. kinase inhibition), cell permeability, and in vivo suitability. The experimental protocols provided in this guide offer a starting point for the cross-validation and characterization of this compound and other IRE1α modulators in your own research. It is always recommended to consult the primary literature for detailed, context-specific methodologies.

References

B I09: A Potent and Specific Inhibitor of the IRE-1α/XBP-1s Pathway in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A growing body of research highlights the therapeutic potential of B I09, a prodrug inhibitor targeting the RNase activity of Inositol-requiring enzyme 1α (IRE-1α). By selectively modulating the unfolded protein response (UPR), this compound has demonstrated significant efficacy in preclinical models of various cancers, particularly B-cell malignancies, with a favorable safety profile.

This compound acts as a potent and specific inhibitor of the IRE-1α/XBP-1s signaling pathway, a critical component of the UPR.[1][2] The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Under ER stress, IRE-1α is activated, and its RNase domain catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event generates the active transcription factor XBP-1s, which upregulates genes involved in protein folding, quality control, and ER-associated degradation to restore proteostasis. However, in many cancers, this pathway is hijacked to promote tumor cell survival, proliferation, and adaptation to the harsh tumor microenvironment.

This compound effectively blocks the RNase activity of IRE-1α, thereby preventing the production of XBP-1s.[1][2] This targeted inhibition has been shown to induce apoptosis and suppress tumor progression in preclinical models of chronic lymphocytic leukemia (CLL), Burkitt's lymphoma, and multiple myeloma.[1][2][3] Notably, this compound appears to be well-tolerated in vivo, with studies reporting no systemic toxicity in treated mice.[1][2][4]

Comparative Efficacy of IRE-1α Inhibitors

This compound has been compared to other small molecule inhibitors of IRE-1α, demonstrating its potent activity. The following table summarizes key quantitative data for this compound and other notable IRE-1α inhibitors.

CompoundTargetIC50 (IRE-1α RNase)In-cell IC50 (XBP-1s inhibition)Cell LineReference
This compound IRE-1α RNase1230 nM0.9 µMMEC2 CLL[5][6]
4μ8C IRE-1α RNase->10 µM (less effective than this compound)Eμ-TCL1 CLL[2]
B-H09 IRE-1α RNase-Less effective than this compoundEμ-TCL1 CLL[2]
D-F07 IRE-1α RNase-0.15 µMMEC2 CLL[6]
AMG-18 IRE-1α RNase-Potent, but less continuous suppression than this compound5TGM1, RPMI-8226[6]

Experimental Protocols

In vitro IRE-1α RNase Activity Assay (FRET-based)

A common method to assess the enzymatic activity of IRE-1α and the potency of its inhibitors is a Fluorescence Resonance Energy Transfer (FRET)-based assay.

  • Reagents: Recombinant human IRE-1α cytoplasmic domain, a fluorogenic RNA substrate (e.g., a short RNA hairpin containing a fluorophore and a quencher), assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA).

  • Procedure:

    • The RNA substrate is incubated with the recombinant IRE-1α enzyme in the assay buffer.

    • In its intact state, the FRET substrate exhibits low fluorescence due to the proximity of the fluorophore and quencher.

    • Upon cleavage by the IRE-1α RNase, the fluorophore and quencher are separated, leading to an increase in fluorescence.

    • The reaction is monitored over time using a fluorescence plate reader.

  • Inhibitor Testing:

    • Inhibitors, such as this compound, are pre-incubated with the IRE-1α enzyme before the addition of the RNA substrate.

    • The concentration-dependent inhibition of the fluorescence signal is measured to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Cell-based XBP-1s Splicing Assay

The efficacy of IRE-1α inhibitors in a cellular context is often determined by measuring the inhibition of XBP1 mRNA splicing.

  • Cell Culture and Treatment:

    • Cancer cell lines (e.g., MEC2 CLL, 5TGM1 multiple myeloma) are cultured under standard conditions.

    • Cells are treated with an ER stress-inducing agent (e.g., tunicamycin or thapsigargin) to activate the UPR and induce XBP1 splicing.

    • Concurrently, cells are treated with various concentrations of the inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).

  • RNA Extraction and RT-PCR:

    • After a defined incubation period, total RNA is extracted from the cells.

    • Reverse transcription polymerase chain reaction (RT-PCR) is performed using primers that flank the splice site of XBP1 mRNA.

  • Analysis:

    • The PCR products are resolved by agarose gel electrophoresis.

    • Unspliced XBP1 mRNA will produce a larger PCR product, while spliced XBP1 mRNA (XBP-1s) will produce a smaller product.

    • The intensity of the bands corresponding to the spliced and unspliced forms is quantified to determine the percentage of inhibition of XBP1 splicing at different inhibitor concentrations. This allows for the calculation of the in-cell IC50.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.

IRE1_pathway cluster_ER Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER_stress ER Stress (Unfolded Proteins) IRE1 IRE-1α ER_stress->IRE1 Activates XBP1u_mRNA XBP1u mRNA IRE1->XBP1u_mRNA Splices XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA Ribosome Ribosome XBP1s_mRNA->Ribosome XBP1s_protein XBP-1s Protein Ribosome->XBP1s_protein UPR_genes UPR Target Genes XBP1s_protein->UPR_genes Activates Transcription B_I09 This compound B_I09->IRE1 Inhibits RNase Activity

Caption: The IRE-1α/XBP-1s signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_invitro In Vitro Analysis cluster_incell Cell-based Analysis cluster_invivo In Vivo Analysis recombinant_IRE1 Recombinant IRE-1α fret_assay FRET-based RNase Assay recombinant_IRE1->fret_assay ic50_determination IC50 Determination fret_assay->ic50_determination splicing_inhibition Quantification of Splicing Inhibition ic50_determination->splicing_inhibition Informs cancer_cells Cancer Cell Lines er_stress_induction ER Stress Induction (+/- this compound) cancer_cells->er_stress_induction rt_pcr RT-PCR for XBP1 Splicing er_stress_induction->rt_pcr rt_pcr->splicing_inhibition efficacy_assessment Assessment of Therapeutic Efficacy splicing_inhibition->efficacy_assessment Informs animal_model Tumor-bearing Mouse Model b_i09_treatment This compound Administration animal_model->b_i09_treatment tumor_monitoring Tumor Growth and Survival Analysis b_i09_treatment->tumor_monitoring tumor_monitoring->efficacy_assessment

Caption: Experimental workflow for evaluating the effectiveness of this compound.

References

Safety Operating Guide

Proper Disposal Procedures for B-I09

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of B-I09, an IRE-1 RNase inhibitor. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

Core Principles for Chemical Disposal:

The fundamental principle of chemical disposal is to manage waste in a manner that protects human health and the environment. This involves proper identification, segregation, containment, and disposal through approved channels. For specific chemicals like B-I09, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer, as this document contains detailed information on hazards, handling, and disposal.

Step-by-Step Disposal Protocol for B-I09

  • Characterization of Waste:

    • All materials contaminated with B-I09 must be treated as chemical waste. This includes:

      • Unused or expired B-I09 solid compound.

      • Solutions containing B-I09.

      • Contaminated consumables such as pipette tips, tubes, and gloves.

      • Labware (e.g., glassware) that has come into contact with B-I09.

      • Spill cleanup materials.

  • Segregation:

    • Collect B-I09 waste separately from other waste streams to prevent accidental chemical reactions.

    • Do not mix B-I09 waste with biological or radioactive waste unless explicitly permitted by your institution's safety protocols.

  • Waste Containment:

    • Solid Waste: Collect solid B-I09 waste and contaminated consumables in a designated, durable, and leak-proof container lined with a heavy-duty plastic bag.

    • Liquid Waste: Collect liquid waste containing B-I09 in a shatter-resistant, leak-proof container that is chemically compatible with the solvents used. Do not fill containers to more than 80% capacity to allow for vapor expansion.

    • All waste containers must be securely sealed when not in use.

  • Labeling:

    • Clearly label all B-I09 waste containers with the following information:

      • The words "Hazardous Waste".

      • The full chemical name: B-I09 (IRE-1 RNase inhibitor).

      • The CAS Number: 1607803-67-7.

      • An accurate description of the contents, including any solvents and their approximate concentrations.

      • The accumulation start date.

      • The name of the principal investigator or laboratory contact.

  • Storage:

    • Store B-I09 waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Ensure secondary containment is used to capture any potential leaks.

    • The storage area should be well-ventilated and away from sources of ignition or incompatible chemicals.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the B-I09 waste.

    • Never dispose of B-I09 down the drain or in the regular trash.

Quantitative Data Summary for B-I09 Disposal

ParameterSpecificationSource
CAS Number 1607803-67-7Chemical Supplier
Chemical Formula C16H17NO5Chemical Supplier
Molecular Weight 303.31 g/mol Chemical Supplier
Shipping Classification Shipped as non-hazardous chemicalMedKoo Biosciences[1]
Waste Container Fill Level Do not exceed 80% of container capacityGeneral Laboratory Best Practice

Experimental Protocols

While specific experimental protocols for the disposal of B-I09 are not available, the recommended procedure is to follow standard chemical waste management protocols as established by regulatory bodies and institutional EHS departments. The key steps are outlined in the step-by-step disposal protocol above.

Mandatory Visualization: B-I09 Disposal Decision Workflow

B_I09_Disposal_Workflow Start B-I09 Waste Generated Is_Solid Solid Waste? Start->Is_Solid Solid_Container Collect in Labeled Solid Waste Container Is_Solid->Solid_Container Yes Liquid_Container Collect in Labeled Liquid Waste Container Is_Solid->Liquid_Container No Store Store in Secondary Containment in Satellite Accumulation Area Solid_Container->Store Liquid_Container->Store EHS_Pickup Contact EHS for Waste Pickup Store->EHS_Pickup

Caption: Decision workflow for the proper segregation and disposal of B-I09 waste.

References

Essential Safety and Handling Guide for B I09, an IRE1 Endonuclease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling the IRE1 endonuclease inhibitor B I09 based on general laboratory safety protocols for potent, small-molecule research compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals must obtain and review the official SDS from the supplier before receiving, handling, storing, or disposing of this compound. The information herein is intended to supplement, not replace, the manufacturer's official safety guidance.

This compound is a cell-permeable IRE1 endonuclease inhibitor used in research to study the unfolded protein response (UPR) pathway. As with any potent research chemical, proper handling and disposal are paramount to ensure the safety of laboratory personnel and the environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with handling this compound should be conducted before any work begins. The following table summarizes the recommended personal protective equipment for handling this compound in both solid (powder) and solution forms.

Protection Type Required PPE Purpose
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashing.To protect the eyes and face from splashes of the chemical in solution or from airborne powder.
Skin Protection A fully buttoned laboratory coat. Chemical-resistant gloves (e.g., nitrile). Disposable sleeve covers are recommended for added protection.To prevent skin contact with the chemical. Gloves should be inspected before use and changed frequently, especially if contaminated.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is recommended when handling the powdered form of the compound outside of a certified chemical fume hood to prevent inhalation.To protect against inhalation of the powdered chemical, which can be hazardous.

Operational Plan for Safe Handling

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Follow the manufacturer's specific storage temperature recommendations.

2. Preparation of Solutions:

  • All handling of the powdered compound and preparation of stock solutions should be performed in a certified chemical fume hood.

  • Before weighing, ensure all necessary PPE is donned correctly.

  • Use a dedicated, calibrated balance for weighing the compound.

  • When dissolving the compound, add the solvent slowly to the powder to avoid splashing.

  • Cap the vial or container securely and mix gently until the compound is fully dissolved.

3. Spill Cleanup:

  • In the event of a spill, evacuate the immediate area and alert others.

  • For small powder spills, gently cover with a damp paper towel to avoid generating dust and then clean with an appropriate chemical spill kit.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • All materials used for spill cleanup should be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Unused or expired this compound powder should be disposed of as hazardous chemical waste in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour solutions down the drain.

  • Contaminated Labware: All disposable labware (e.g., pipette tips, vials, gloves) that has come into contact with this compound should be collected in a designated hazardous waste container.

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal PPE 1. Don Appropriate PPE FumeHood 2. Work in Chemical Fume Hood PPE->FumeHood Safety First Weigh 3. Weigh Solid this compound FumeHood->Weigh Dissolve 4. Prepare Solution Weigh->Dissolve Experiment 5. Perform Experiment Dissolve->Experiment Decontaminate 6. Decontaminate Work Area Experiment->Decontaminate SolidWaste 7. Dispose of Solid Waste Decontaminate->SolidWaste LiquidWaste 8. Dispose of Liquid Waste Decontaminate->LiquidWaste ContaminatedWaste 9. Dispose of Contaminated Materials Decontaminate->ContaminatedWaste

Caption: Safe handling and disposal workflow for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.